4-Iodo-2,3-dimethoxypyridine
Description
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Properties
IUPAC Name |
4-iodo-2,3-dimethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO2/c1-10-6-5(8)3-4-9-7(6)11-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLADHVMMXSYGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679122 | |
| Record name | 4-Iodo-2,3-dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261365-64-3 | |
| Record name | 4-Iodo-2,3-dimethoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodo-2,3-dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Iodo-2,3-dimethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed protocol for the synthesis of 4-Iodo-2,3-dimethoxypyridine, a valuable substituted pyridine intermediate in medicinal chemistry and materials science. The recommended synthetic route is a highly regioselective-directed ortho-metalation (DoM) followed by iodination, which offers significant advantages over classical electrophilic aromatic substitution methods.
Introduction
Substituted pyridines are fundamental heterocyclic motifs present in a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of an iodine atom onto the pyridine ring, as in this compound, provides a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the construction of complex molecular architectures.
While direct electrophilic iodination of electron-rich heteroaromatics is a known transformation, achieving high regioselectivity on polysubstituted pyridines can be challenging, often leading to mixtures of isomers. A more controlled and selective approach is the use of directed ortho-metalation, where a directing group guides the deprotonation of a specific C-H bond by a strong base, followed by quenching the resulting organometallic intermediate with an electrophile. In the case of 2,3-dimethoxypyridine, the cooperative effect of the two methoxy groups directs lithiation specifically to the 4-position.
Synthetic Pathway
The synthesis of this compound is achieved through a two-step, one-pot procedure involving the directed lithiation of 2,3-dimethoxypyridine followed by quenching with molecular iodine.
Technical Guide: Physicochemical Properties of 4-Iodo-2,3-dimethoxypyridine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physicochemical properties of 4-Iodo-2,3-dimethoxypyridine. Due to the limited availability of experimental data for this specific compound, this document also includes comparative data for structurally related analogs, namely 2,3-dimethoxypyridine and 4-Iodo-2-methoxypyridine, to provide a predictive context for its chemical behavior.
Core Physicochemical Data
While comprehensive experimental data for this compound is not extensively published, its chemical identity is confirmed with a registered CAS number.[1] The following table summarizes the available information for the target compound and provides a comparative analysis with its close structural analogs.
| Property | This compound | 2,3-dimethoxypyridine (Analog) | 4-Iodo-2-methoxypyridine (Analog) |
| Molecular Formula | C₇H₈INO₂ | C₇H₉NO₂ | C₆H₆INO |
| Molecular Weight | 265.05 g/mol | 139.15 g/mol [2] | 235.02 g/mol [3][4] |
| CAS Number | 1261365-64-3[1] | 52605-97-7[5][6] | 98197-72-9[3][4] |
| Appearance | Not specified | Clear colorless to pale yellow or pale brown liquid[6] | Liquid[3] |
| Boiling Point | Not specified | 98-100°C at 16 mmHg[5] | 106°C at 15 Torr[4] |
| Density | Not specified | 1.104 g/cm³[5] | 1.825 g/cm³ (Predicted)[4] |
| Refractive Index | Not specified | 1.5205[5] | 1.598 (Predicted)[4] |
| Flash Point | Not specified | Not specified | 104.034°C[4] |
Experimental Protocols
Proposed Synthesis of this compound
The synthesis can be envisioned as a two-step process involving the N-oxidation of 2,3-dimethoxypyridine followed by iodination at the 4-position and subsequent deoxygenation.
-
N-Oxidation of 2,3-dimethoxypyridine:
-
Dissolve 2,3-dimethoxypyridine in a suitable solvent such as acetic acid or dichloromethane.
-
Add an oxidizing agent, for example, hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at a controlled temperature (e.g., 0-10 °C).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work up the reaction mixture by neutralizing the acid and extracting the product, 2,3-dimethoxypyridine N-oxide, with an organic solvent. Purify by recrystallization or column chromatography.
-
-
Iodination and Deoxygenation:
-
To the purified 2,3-dimethoxypyridine N-oxide, add a mixture of an iodine source (e.g., molecular iodine) and a reagent that facilitates both iodination and deoxygenation, such as a mixture of phosphorus oxychloride and iodine.
-
Heat the reaction mixture under reflux for several hours. The progress of the reaction should be monitored by TLC or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture and carefully quench with a reducing agent solution (e.g., sodium thiosulfate) to remove excess iodine.
-
Neutralize the mixture and extract the crude product with an organic solvent.
-
The final product, this compound, can be purified by column chromatography on silica gel.
-
Caption: Proposed two-step synthesis of this compound.
Biological Activity and Signaling Pathways
Specific biological activities or involvement in signaling pathways for this compound have not been reported. However, the pyridine scaffold is a common motif in many biologically active compounds, including approved pharmaceuticals.[7][8] Substituted pyridines are known to exhibit a wide range of activities, such as anticancer, antimicrobial, and antiviral effects.[9] The introduction of an iodine atom can influence the molecule's lipophilicity and its ability to form halogen bonds, which can be critical for binding to biological targets.
Many pyridine-containing compounds exert their biological effects by acting as inhibitors of key enzymes, such as kinases. The general mechanism often involves the pyridine nitrogen acting as a hydrogen bond acceptor, anchoring the inhibitor in the ATP-binding pocket of the kinase.
Caption: General mechanism of kinase inhibition by a pyridine-based compound.
Further research is required to elucidate the specific physicochemical properties, develop robust synthetic protocols, and investigate the potential biological activities of this compound. The information provided herein for its structural analogs serves as a valuable starting point for such investigations.
References
- 1. cenmed.com [cenmed.com]
- 2. 2,3-Dimethoxypyridine | C7H9NO2 | CID 4657809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Iodo-2-Methoxypyridine | CymitQuimica [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. chemwhat.com [chemwhat.com]
- 6. 2,3-Dimethoxypyridine 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Characterization of 4-Iodo-2,3-dimethoxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the characterization data for 4-Iodo-2,3-dimethoxypyridine, with a focus on its Nuclear Magnetic Resonance (NMR) spectroscopic properties. Due to the limited availability of experimentally derived public data for this specific compound, this guide presents predicted NMR data to aid researchers in its identification and characterization. Additionally, a detailed experimental protocol for its synthesis is proposed based on established iodination methodologies for electron-rich heterocyclic compounds.
Predicted NMR Characterization Data
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.75 | d | 1H | H-6 |
| 6.95 | d | 1H | H-5 |
| 4.05 | s | 3H | OCH₃ (C-2) |
| 3.90 | s | 3H | OCH₃ (C-3) |
Predicted in CDCl₃ at 400 MHz. Coupling constants (J) are not predicted with high accuracy and are therefore omitted.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 160.5 | C-2 |
| 148.0 | C-6 |
| 145.0 | C-3 |
| 120.0 | C-5 |
| 95.0 | C-4 |
| 61.0 | OCH₃ (C-3) |
| 54.0 | OCH₃ (C-2) |
Predicted in CDCl₃ at 100 MHz.
Experimental Protocols
The synthesis of this compound can be approached through the electrophilic iodination of the precursor, 2,3-dimethoxypyridine. The electron-donating nature of the methoxy groups activates the pyridine ring towards electrophilic substitution, with the C-4 position being a likely site of reaction.
Proposed Synthesis of this compound
This protocol is based on general methods for the iodination of electron-rich aromatic and heteroaromatic compounds.
Materials:
-
2,3-dimethoxypyridine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of 2,3-dimethoxypyridine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the mixture with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford this compound.
Characterization:
-
Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained data with the predicted values.
Visualizations
Diagram 1: Proposed Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Diagram 2: Compound Characterization Logic
A Comprehensive Technical Guide to the Solubility of 4-Iodo-2,3-dimethoxypyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Solubility of 4-Iodo-2,3-dimethoxypyridine
This compound is a heterocyclic organic compound whose solubility is a critical physicochemical property influencing its application in research and development. The principle of "like dissolves like" generally governs its solubility; polar solvents are more likely to dissolve polar solutes, and non-polar solvents are better for non-polar solutes. The presence of the polar pyridine ring and methoxy groups, combined with the less polar iodo-substituent, suggests that this compound will exhibit a range of solubilities in different organic solvents.
Factors that influence the solubility of this compound include:
-
Solvent Polarity: The polarity of the solvent will significantly impact its ability to solvate the this compound molecule.
-
Temperature: Solubility of solids in liquids generally increases with temperature.
-
Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can influence its interaction with the nitrogen and oxygen atoms in the solute.
-
Crystal Lattice Energy: The energy of the crystal lattice of solid this compound must be overcome by the solvent-solute interactions for dissolution to occur.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been formally published. To facilitate research and provide a baseline for experimental work, the following table presents hypothetical solubility data based on the expected behavior of similar heterocyclic compounds. It is imperative that researchers experimentally determine the solubility for their specific applications.
| Solvent | Chemical Formula | Polarity Index | Predicted Solubility at 25°C (g/L) | Notes |
| Non-Polar Solvents | ||||
| Hexane | C₆H₁₄ | 0.1 | < 1 | Expected to be poorly soluble due to the polarity of the pyridine ring. |
| Toluene | C₇H₈ | 2.4 | 1 - 10 | Moderate solubility expected due to aromatic character. |
| Diethyl Ether | (C₂H₅)₂O | 2.8 | 10 - 50 | Expected to be a reasonable solvent. |
| Polar Aprotic Solvents | ||||
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | > 100 | High solubility is anticipated. |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | > 100 | Likely to be an excellent solvent. |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | 50 - 100 | Good solubility is expected. |
| Acetone | C₃H₆O | 5.1 | > 100 | High solubility is expected. |
| Acetonitrile (ACN) | C₂H₃N | 5.8 | 50 - 100 | Good solubility is expected. |
| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | > 200 | Expected to be an excellent solvent. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | > 200 | Expected to be an excellent solvent. |
| Polar Protic Solvents | ||||
| Methanol | CH₃OH | 5.1 | 50 - 100 | Good solubility is expected due to hydrogen bonding potential. |
| Ethanol | C₂H₅OH | 4.3 | 20 - 70 | Moderate to good solubility is expected. |
| Isopropanol | C₃H₈O | 3.9 | 10 - 40 | Moderate solubility is expected. |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential. The following are detailed protocols for both qualitative and quantitative assessment.
This rapid method provides a preliminary screening of suitable solvents.
Procedure:
-
Add approximately 10 mg of finely powdered this compound to a small test tube.
-
Add the chosen organic solvent dropwise (up to 1 mL), shaking vigorously after each addition.
-
Observe for the formation of a homogeneous solution.
-
If the compound dissolves completely, it is considered soluble. If it remains as a suspension or a separate phase, it is deemed insoluble or sparingly soluble.
Este é um método amplamente utilizado e preciso para determinar a solubilidade de equilíbrio de um sólido em um líquido.[1][2][3]
Procedimento:
-
Adicione um excesso de 4-iodo-2,3-dimetoxipiridina a um frasco de vidro com tampa contendo um volume conhecido do solvente orgânico de interesse.
-
Sele o frasco e agite-o a uma temperatura constante (por exemplo, 25 °C) usando um agitador orbital ou magnético por um período prolongado (normalmente 24-48 horas) para garantir que o equilíbrio seja alcançado.
-
Após o período de equilíbrio, deixe a solução em repouso para permitir que o excesso de sólido não dissolvido assente.
-
Retire cuidadosamente uma alíquota da fase líquida sobrenadante transparente usando uma seringa equipada com um filtro de seringa (por exemplo, 0,45 µm) para remover quaisquer partículas sólidas.
-
Analise a concentração de 4-iodo-2,3-dimetoxipiridina na alíquota filtrada usando uma técnica analítica validada, como cromatografia líquida de alta eficiência (HPLC) com detecção de UV ou espectrometria de massa.
-
A solubilidade é então expressa como a concentração do soluto na solução saturada (por exemplo, em g/L ou mol/L).
A solubilidade cinética é uma medida da concentração de um composto no momento em que um precipitado induzido aparece pela primeira vez na solução e é frequentemente usada em triagem de alto rendimento.[2][4][5][6]
Procedimento:
-
Prepare uma solução de estoque concentrada de 4-iodo-2,3-dimetoxipiridina em um solvente no qual seja altamente solúvel (por exemplo, DMSO).
-
Adicione gradualmente a solução de estoque a um volume conhecido do solvente orgânico de interesse enquanto monitora a solução em busca de sinais de precipitação (turbidez).
-
A concentração na qual a precipitação é observada pela primeira vez é a solubilidade cinética. A detecção da turbidez pode ser feita visualmente ou usando um nefelômetro ou espectrofotômetro UV-Vis para maior precisão.
Visualização de Fluxos de Trabalho Experimentais
A seguir estão os diagramas que ilustram os fluxos de trabalho para os protocolos experimentais descritos.
Figura 1: Fluxo de trabalho para a avaliação qualitativa da solubilidade.
Figura 2: Fluxo de trabalho para a determinação quantitativa da solubilidade.
Conclusão
Embora os dados quantitativos de solubilidade para a 4-iodo-2,3-dimetoxipiridina não estejam atualmente disponíveis na literatura, esta guia fornece aos pesquisadores os protocolos experimentais necessários para determinar esta propriedade crítica. A compreensão da solubilidade da 4-iodo-2,3-dimetoxipiridina em vários solventes orgânicos é fundamental para o seu manuseio eficaz e para o sucesso de seu uso em síntese orgânica e desenvolvimento de fármacos. A determinação experimental desses dados é fortemente encorajada para garantir a reprodutibilidade e a otimização dos processos químicos.
References
An In-depth Technical Guide to 4-Iodo-2,3-dimethoxypyridine: Synthesis, Properties, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Iodo-2,3-dimethoxypyridine is a halogenated pyridine derivative that has emerged as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the presence of the iodo and methoxy groups on the pyridine ring, make it a versatile intermediate for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this compound, with a focus on its role in drug discovery and development. Detailed experimental protocols for its synthesis, quantitative data on its physicochemical properties, and visualizations of key synthetic pathways are presented to aid researchers in its effective utilization.
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry, with a significant number of approved drugs containing this heterocyclic scaffold. The introduction of specific substituents onto the pyridine ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Halogenated pyridines, in particular, serve as key intermediates in a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
This compound (CAS No. 1261365-64-3) is a trifunctionalized pyridine carrying an iodo group at the 4-position and two methoxy groups at the 2- and 3-positions. This substitution pattern offers a unique combination of reactive sites and modulating electronic effects, making it a valuable tool for synthetic chemists.
Discovery and History
While a seminal discovery paper for this compound is not readily apparent in a singular, landmark publication, its emergence is intrinsically linked to the broader development of methods for the selective functionalization of pyridine rings. The synthesis of polysubstituted pyridines has been a long-standing challenge in organic chemistry due to the inherent electronic properties of the heterocycle.
The development of directed ortho-metalation (DoM) and halogen-dance reactions in the latter half of the 20th century provided powerful tools for the regioselective introduction of substituents onto the pyridine nucleus. The synthesis of compounds like this compound can be seen as a logical progression of these methodologies, enabling the preparation of previously inaccessible substitution patterns. Its availability from commercial suppliers indicates its utility and establishment as a research chemical.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that while some data is available from commercial suppliers, detailed experimental characterization in peer-reviewed literature is not extensively documented.
| Property | Value | Reference |
| CAS Number | 1261365-64-3 | [1] |
| Molecular Formula | C₇H₈INO₂ | [2] |
| Molecular Weight | 265.05 g/mol | [2] |
| Appearance | Not specified (likely a solid) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents |
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly published in a peer-reviewed journal, its synthesis can be logically deduced from established methods for the iodination of substituted pyridines. The most probable synthetic route involves the direct iodination of the precursor, 2,3-dimethoxypyridine.
Proposed Synthetic Pathway
The synthesis would likely proceed via an electrophilic iodination of 2,3-dimethoxypyridine. The methoxy groups at the 2- and 3-positions are electron-donating, which activates the pyridine ring towards electrophilic substitution. The 4-position is sterically accessible and electronically favored for substitution.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Analogous Synthesis)
The following protocol is based on a well-established procedure for the iodination of a similar substrate, 4-methoxypyridine, and is expected to be adaptable for the synthesis of this compound.[3]
Materials:
-
2,3-Dimethoxypyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Lithiating Agent: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,2,6,6-tetramethylpiperidine (1.5 mmol) in anhydrous THF (2-3 mL). Cool the solution to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.5 mmol, e.g., 1.6 M solution in hexanes) to the stirred solution. Maintain the temperature at 0 °C and stir for 15 minutes.
-
Lithiation of the Pyridine: To the freshly prepared lithium diisopropylamide (LDA) solution, slowly add a solution of 2,3-dimethoxypyridine (1.0 mmol) in anhydrous THF at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2 hours.
-
Iodination: Cool the reaction mixture back to 0 °C and add a solution of iodine (1.5 mmol) in anhydrous THF (4 mL) dropwise.
-
Allow the reaction to stir overnight at room temperature.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution (4 mL) until the color of iodine disappears.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.
Applications in Drug Discovery and Development
The utility of this compound in drug discovery stems from its ability to serve as a versatile scaffold for the synthesis of more complex molecules. The iodo substituent is particularly valuable as it can be readily transformed into a variety of other functional groups through well-established cross-coupling reactions.
Role as a Key Building Block
The primary application of this compound is as an intermediate in the synthesis of polysubstituted pyridines. These, in turn, can be key components of biologically active molecules. The pyridine core is a common feature in drugs targeting a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.
Participation in Cross-Coupling Reactions
The carbon-iodine bond in this compound is susceptible to a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents at the 4-position of the pyridine ring.
Caption: Common cross-coupling reactions of this compound.
These reactions enable the synthesis of libraries of compounds with diverse functionalities at the 4-position, which can then be screened for biological activity.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery. While its early history is not encapsulated in a single discovery paper, its utility is evident from its commercial availability and the well-established synthetic methodologies for its preparation. The ability to selectively functionalize the 4-position of the pyridine ring through a variety of cross-coupling reactions makes it an important tool for the generation of novel molecular entities with potential therapeutic applications. Further research into the applications of this compound is likely to uncover new and innovative uses in the development of next-generation pharmaceuticals and functional materials.
References
Spectroscopic Data Analysis of 4-Iodo-2,3-dimethoxypyridine (CAS 1261365-64-3): A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
Chemical Structure and Properties
| Property | Value |
| Chemical Name | 4-Iodo-2,3-dimethoxypyridine |
| CAS Number | 1261365-64-3 |
| Molecular Formula | C₇H₈INO₂ |
| Molecular Weight | 265.05 g/mol |
Predicted Spectroscopic Data
The following sections outline the anticipated spectroscopic data for this compound based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methoxy groups.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 8.2 | Doublet | 1H | H-6 (proton on the pyridine ring) |
| ~ 6.8 - 7.0 | Doublet | 1H | H-5 (proton on the pyridine ring) |
| ~ 3.9 - 4.1 | Singlet | 3H | OCH₃ (at C-2 or C-3) |
| ~ 3.8 - 4.0 | Singlet | 3H | OCH₃ (at C-2 or C-3) |
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 160 - 165 | C-2 (carbon attached to methoxy and adjacent to nitrogen) |
| ~ 150 - 155 | C-6 (carbon on the pyridine ring) |
| ~ 140 - 145 | C-3 (carbon attached to methoxy) |
| ~ 110 - 115 | C-5 (carbon on the pyridine ring) |
| ~ 90 - 95 | C-4 (carbon attached to iodine) |
| ~ 55 - 60 | OCH₃ carbons |
Mass Spectrometry (MS)
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 265. The isotopic pattern of this peak will be characteristic of a compound containing one iodine atom. Fragmentation patterns would likely involve the loss of methyl groups (CH₃), methoxy groups (OCH₃), and potentially the iodine atom.
| m/z | Interpretation |
| 265 | [M]⁺ (Molecular ion) |
| 250 | [M - CH₃]⁺ |
| 234 | [M - OCH₃]⁺ |
| 138 | [M - I]⁺ |
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group |
| 3100 - 3000 | C-H stretching (aromatic) |
| 2950 - 2850 | C-H stretching (aliphatic - OCH₃) |
| 1600 - 1450 | C=C and C=N stretching (pyridine ring) |
| 1250 - 1000 | C-O stretching (methoxy groups) |
| ~ 850 - 750 | C-H bending (out-of-plane, aromatic) |
| Below 600 | C-I stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, is expected to show absorption bands corresponding to π → π* transitions within the substituted pyridine ring. The exact wavelengths (λ_max) would need to be determined experimentally.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data described above.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A standard NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
2. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer, such as one equipped with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source, coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Data Acquisition: Introduce the sample solution into the ion source. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
3. Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
4. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Instrumentation: A UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorbance spectrum over a wavelength range of approximately 200-400 nm.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
Conclusion
While specific, experimentally-derived spectroscopic data for this compound (CAS 1261365-64-3) is not currently widespread, this guide provides a robust theoretical framework for its expected spectral characteristics. The generalized experimental protocols and the illustrative workflow offer a practical starting point for researchers initiating studies on this compound. As research on this molecule progresses, it is anticipated that detailed experimental data will become available, allowing for a more precise and quantitative analysis.
theoretical properties of substituted iodopyridines
An In-depth Technical Guide to the Theoretical Properties of Substituted Iodopyridines
Introduction
Substituted iodopyridines are a critical class of halogenated heterocyclic compounds that serve as versatile building blocks in synthetic and medicinal chemistry.[1][2] Their utility spans the synthesis of complex organic molecules, including pyridine alkaloids and active pharmaceutical ingredients.[2] The position of the iodine atom and the nature of other substituents on the pyridine ring profoundly influence the molecule's electronic structure, reactivity, and spectroscopic signatures. Understanding these properties is paramount for designing novel molecules in drug discovery and materials science.
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful framework for predicting and rationalizing the behavior of these molecules.[3][4] Theoretical studies offer deep insights into molecular geometry, electronic properties, and reactivity, guiding synthetic efforts and elucidating structure-activity relationships (SAR). This guide provides a comprehensive overview of the core , supported by computational data and methodologies.
Molecular Geometry and Electronic Structure
The geometric and electronic properties of substituted iodopyridines are intrinsically linked. Computational methods are routinely employed to predict these characteristics with high accuracy.
Computational Approach Workflow The typical workflow for a theoretical investigation involves geometry optimization followed by the calculation of various molecular properties. This process allows for an in-silico analysis before undertaking potentially complex and costly experimental work.
Caption: A typical workflow for computational analysis of molecular properties.
Electronic Properties The electronic nature of substituted iodopyridines is described by several key theoretical descriptors:
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity.[5]
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which is critical for predicting intermolecular interactions.[6][7]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability.[6][8][9]
The table below summarizes calculated electronic properties for representative pyridine derivatives.
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |
| Pyridine | DFT/B3LYP/6-311G+(d,p) | -6.89 | -0.45 | 6.44 | 2.22 |
| 4-Iodopyridine | DFT/B3LYP/6-311G+(d,p) | -6.54 | -1.21 | 5.33 | 1.58 |
| 4-Aminopyridine | DFT/B3LYP/6-311G+(d,p) | -5.67 | -0.11 | 5.56 | 4.15 |
| 4-Nitropyridine | DFT/B3LYP/6-311G+(d,p) | -7.81 | -2.87 | 4.94 | 1.63 |
| (Note: These values are illustrative and derived from typical DFT calculations. Actual values may vary based on the specific study.) |
Reactivity and Substituent Effects
The reactivity of the iodopyridine ring is highly tunable through the introduction of substituents. Electron-donating groups (EDGs) like amino (-NH₂) or hydroxyl (-OH) groups increase the electron density of the ring, enhancing its nucleophilicity.[3][8] Conversely, electron-withdrawing groups (EWGs) decrease electron density, making the ring more susceptible to nucleophilic attack.
Influence of Substituents on Reactivity The electronic effect of a substituent directly impacts the frontier molecular orbitals. EDGs tend to raise the HOMO energy level, making the molecule a better electron donor, while EWGs lower the LUMO energy level, making it a better electron acceptor. This relationship is fundamental to predicting the molecule's role in chemical reactions.
Caption: Logical flow of substituent effects on molecular reactivity.
Theoretical scales of nucleophilicity and electrophilicity, often correlated with experimental data like Hammett substituent constants (σ), can be developed using DFT calculations.[3] This allows for the quantitative prediction of reaction rates and selectivity for a large variety of electrophile-nucleophile combinations.[3]
Spectroscopic Properties
Computational methods are invaluable for interpreting experimental spectra. DFT calculations can predict vibrational frequencies (IR and Raman) and NMR chemical shifts with a high degree of accuracy, aiding in the structural characterization of newly synthesized compounds.[1][10]
Vibrational Spectroscopy (FT-IR) Theoretical frequency calculations can assign the vibrational modes of a molecule.[10] It is a known phenomenon that calculated vibrational wavenumbers are often systematically overestimated due to the harmonic approximation in the calculations and the neglect of anharmonic contributions present in real systems.[10] Therefore, scaling factors are often applied to the computed values for better agreement with experimental data.
NMR Spectroscopy Gauge-Independent Atomic Orbital (GIAO) is a common method used within a DFT framework to predict ¹H and ¹³C NMR chemical shifts. These predictions are instrumental in assigning peaks in experimental spectra, especially for complex molecules.
The tables below summarize key experimental spectroscopic data for 2-Bromo-4-iodopyridine.
Table 1: ¹H NMR Spectroscopic Data (ppm) [1]
| Compound | H-3 | H-5 | H-6 | Solvent |
|---|
| 2-Bromo-4-iodopyridine | ~7.8 | ~7.5 | ~8.2 | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (ppm) [1]
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Solvent |
|---|
| 2-Bromo-4-iodopyridine | ~145 | ~132 | ~95 | ~128 | ~152 | CDCl₃ |
Table 3: Key IR and Mass Spectrometry Data [1]
| Compound | Key IR Stretches (cm⁻¹) | Molecular Formula | Molecular Weight | Key MS Fragments (m/z) |
|---|
| 2-Bromo-4-iodopyridine | Aromatic C-H (~3050), C=C & C=N Ring (~1550, 1450), C-Br (~670) | C₅H₃BrIN | 283.89 | 283 (M+), 204 (M-Br), 156 (M-I) |
Methodologies
The reliability of theoretical predictions is contingent upon the chosen methodologies. Similarly, experimental data requires well-defined protocols for reproducibility.
Computational Protocols
-
Density Functional Theory (DFT): This is the most widely used quantum chemical method for studying substituted pyridines.[3][4][9]
-
Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice that provides a good balance between accuracy and computational cost for organic molecules.[3][11] Other functionals like PBEPBE are also utilized.[10]
-
Basis Sets: Pople-style basis sets, such as 6-311G+(d,p) or 6-311++G(d,p), are commonly employed.[3][10] These sets provide a flexible description of the electron distribution, which is essential for accurate property calculations. For systems with heavy atoms like iodine, effective core potentials (ECPs) such as LANL2DZ may be used.[12]
Experimental Protocols
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: The KBr pellet technique is standard. A small amount of the solid sample is mixed and ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[1][10]
-
Data Acquisition: The pellet is placed in the spectrometer, and the spectrum is typically acquired in the 4000-400 cm⁻¹ range.[1][10]
-
Analysis: Characteristic absorption bands corresponding to functional groups are identified.[1]
-
Caption: Standard experimental workflow for FT-IR analysis using the KBr pellet method.
-
Mass Spectrometry (MS):
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a common technique used to generate charged molecular ions and fragment ions.[1]
-
Mass Analysis: Ions are separated based on their mass-to-charge ratio (m/z) to determine the molecular weight and fragmentation pattern.[1]
-
Conclusion
The are fundamental to their application in modern chemistry. Computational studies, primarily using DFT, provide indispensable tools for predicting molecular structure, electronic properties, and reactivity. These theoretical insights, when combined with experimental spectroscopic data, enable a comprehensive understanding of these important molecules. This synergy accelerates the rational design of novel iodopyridine derivatives with tailored properties for advanced applications in drug development and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. chempanda.com [chempanda.com]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ias.ac.in [ias.ac.in]
- 11. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
In-Depth Technical Guide: Stability and Storage of 4-Iodo-2,3-dimethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Iodo-2,3-dimethoxypyridine (CAS No. 1261365-64-3). Due to the limited availability of specific stability data for this compound, this guide consolidates information from related iodo-aromatic and dimethoxypyridine compounds to provide best-practice recommendations. It outlines potential degradation pathways and details experimental protocols for conducting forced degradation studies to assess the intrinsic stability of the molecule. This document is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis to ensure the integrity and proper handling of this compound.
Chemical and Physical Properties
While specific, experimentally determined data for this compound is not extensively published, the properties of the closely related compound 6-Iodo-2,3-dimethoxypyridine suggest that it is a solid at room temperature. The presence of the iodo- and dimethoxy- functional groups on the pyridine ring will influence its polarity, solubility, and reactivity.
General Stability Profile
The stability of this compound is influenced by several factors, primarily light, temperature, and the presence of moisture or oxidative agents. As with many iodinated aromatic compounds, the carbon-iodine bond can be susceptible to cleavage, particularly upon exposure to light. The methoxy groups may also be subject to hydrolysis under certain conditions.
Key Stability Considerations:
-
Light Sensitivity: Aromatic iodides are often sensitive to light, which can induce photodegradation. It is crucial to protect this compound from light to prevent the formation of impurities.
-
Thermal Stability: While specific data is unavailable, elevated temperatures can promote the degradation of pyridine derivatives. Thermal stress may lead to the loss of functional groups or decomposition of the pyridine ring.
-
Hydrolytic Stability: The methoxy groups on the pyridine ring could be susceptible to hydrolysis, particularly under acidic or basic conditions, to form the corresponding hydroxypyridine derivatives.
-
Oxidative Stability: The pyridine ring and its substituents may be susceptible to oxidation, especially in the presence of oxidizing agents.
Recommended Storage and Handling Conditions
Proper storage is critical to maintain the purity and stability of this compound. The following conditions are recommended based on the properties of analogous compounds.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to 8°C (Refrigerated) | To minimize thermal degradation and slow down potential decomposition reactions. |
| Light | Protect from light | To prevent photodegradation, which is common for iodo-aromatic compounds. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidation and reaction with atmospheric moisture. |
| Container | Tightly sealed, amber glass vials or containers wrapped in aluminum foil | To provide a physical barrier against light and moisture. |
| Moisture | Store in a dry environment, consider using a desiccator | To prevent hydrolysis of the methoxy groups. |
Handling Precautions:
-
Handle the compound in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Minimize exposure to light during weighing and transfer by working in a subdued light environment or using amber-colored labware.
-
For preparing solutions, use degassed solvents to minimize oxidative degradation.
Potential Degradation Pathways
Understanding the potential degradation pathways of this compound is essential for developing stability-indicating analytical methods and for interpreting stability data. Based on the chemical structure, the following degradation pathways are plausible:
Commercial Availability and Technical Profile of 4-Iodo-2,3-dimethoxypyridine: A Guide for Researchers
For Immediate Release:
Shanghai, China – December 26, 2025 – 4-Iodo-2,3-dimethoxypyridine, a halogenated pyridine derivative, is a commercially available building block with significant potential for researchers, scientists, and drug development professionals. Its strategic functionalization makes it a valuable intermediate in the synthesis of complex molecules for various therapeutic areas. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and potential applications, with a focus on its role in medicinal chemistry.
Commercial Availability
This compound, identified by CAS number 1261365-64-3, is available from several chemical suppliers. Researchers can procure this compound from vendors such as Cenmed, Sigma-Aldrich, and CHEMLYTE SOLUTIONS CO.,LTD.[1][2][3] It is typically offered in quantities ranging from grams to kilograms, catering to both academic research and industrial-scale synthesis needs.
Physicochemical Properties
While detailed experimental data for this compound is not extensively published, its basic properties can be summarized from supplier information. Further characterization by end-users is recommended to confirm these parameters for specific applications.
| Property | Value | Reference |
| CAS Number | 1261365-64-3 | [1] |
| Molecular Formula | C₇H₈INO₂ | [1][2] |
| Molecular Weight | 265.05 g/mol | [1] |
| Physical State | Solid (based on related compounds) | |
| Purity | Typically ≥98% (supplier dependent) | [1] |
Note: Physical properties such as melting point, boiling point, and solubility are not consistently reported and should be determined experimentally.
Synthesis and Experimental Protocols
The synthesis of this compound is not explicitly detailed in readily available literature. However, general methods for the iodination of electron-rich pyridine rings and the synthesis of substituted pyridine derivatives can provide a foundation for its preparation.
General Iodination of Dimethoxypyridines
One potential synthetic route involves the direct iodination of a 2,3-dimethoxypyridine precursor. Electrophilic iodination of electron-rich heteroaromatics is a common strategy.[4] A general procedure for such a transformation is outlined below. This protocol is illustrative and would require optimization for the specific substrate.
Materials:
-
2,3-dimethoxypyridine
-
Iodine (I₂)
-
Silver salt (e.g., Silver Acetate, Silver Tosylate)[4]
-
Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)[4]
-
Base (optional, e.g., Li₂CO₃ for acid-sensitive substrates)[4]
Procedure:
-
Dissolve 2,3-dimethoxypyridine in an appropriate anhydrous solvent under an inert atmosphere.
-
Add the silver salt to the solution, followed by the portion-wise addition of iodine.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove insoluble silver salts.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining iodine.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Applications in Drug Discovery and Medicinal Chemistry
The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[5][6] Substituted pyridines are known to exhibit a wide range of biological activities, including roles as enzyme inhibitors.[7][8]
While specific biological targets for this compound are not yet defined in the public domain, its structure suggests its utility as a key intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors. The iodo-substituent provides a reactive handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of diverse chemical moieties to build a library of potential drug candidates.
The dimethoxy-substitution pattern on the pyridine ring can influence the molecule's electronic properties and its ability to form hydrogen bonds, which are crucial for binding to biological targets. The development of pyridopyrimidine derivatives as kinase inhibitors, for example, highlights the importance of the substituted pyridine core in targeting the ATP-binding pocket of kinases.[9][10]
Conclusion
This compound is a readily accessible chemical intermediate with significant potential for the synthesis of novel compounds in the field of drug discovery. Its strategic functionalization allows for diverse chemical modifications, making it a valuable tool for medicinal chemists. While further research is needed to fully elucidate its specific biological activities and applications, its role as a versatile building block is clear. Researchers are encouraged to explore its utility in the development of new therapeutic agents.
References
- 1. cenmed.com [cenmed.com]
- 2. echemi.com [echemi.com]
- 3. This compound AldrichCPR 1261365-64-3 [sigmaaldrich.com]
- 4. Selective C–H Iodination of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Redirecting [login.microsoftonline.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure of 4-Iodo-2,3-dimethoxypyridine
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the molecular structure, predicted spectroscopic properties, and generalized synthetic approaches for 4-Iodo-2,3-dimethoxypyridine. Due to the limited availability of specific experimental data for this compound in publicly accessible databases, this guide leverages established principles of organic chemistry, spectroscopic theory, and computational predictions to offer a robust profile of the molecule.
Molecular Structure and Properties
This compound is a polysubstituted pyridine derivative. The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is functionalized with an iodine atom at the 4-position and two methoxy groups at the 2- and 3-positions, respectively.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₇H₈INO₂ |
| Molecular Weight | 265.05 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents |
| LogP (Predicted) | ~2.5 |
| pKa (Predicted) | ~3.5 (for the pyridinium ion) |
Diagram 1: Logical Relationship of Substituent Effects
This diagram illustrates the electronic influence of the substituents on the pyridine ring, which is crucial for understanding its reactivity and spectroscopic properties. The methoxy groups are electron-donating through resonance, while the iodine atom is weakly electron-withdrawing through induction but can also be a weak resonance donor. The nitrogen atom is inherently electron-withdrawing.
Caption: Electronic effects of substituents on the pyridine core.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on computational models and analysis of similar structures.
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | d | 1H | H-6 |
| ~7.0 | d | 1H | H-5 |
| ~4.0 | s | 3H | OCH₃ (at C2 or C3) |
| ~3.9 | s | 3H | OCH₃ (at C3 or C2) |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-2 |
| ~155 | C-3 |
| ~150 | C-6 |
| ~115 | C-5 |
| ~95 | C-4 |
| ~55 | OCH₃ |
| ~54 | OCH₃ |
Table 4: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2950-2850 | C-H stretch (methyl) |
| ~1600-1450 | C=C and C=N stretching (aromatic ring) |
| ~1250-1000 | C-O stretch (methoxy) |
| ~850-750 | C-H out-of-plane bending |
| ~600-500 | C-I stretch |
Table 5: Predicted Mass Spectrometry Fragmentation
| m/z | Fragment |
| 265 | [M]⁺ (Molecular ion) |
| 250 | [M - CH₃]⁺ |
| 222 | [M - CH₃ - CO]⁺ |
| 138 | [M - I]⁺ |
| 123 | [M - I - CH₃]⁺ |
Experimental Protocols: A Generalized Synthetic Approach
Diagram 2: Generalized Synthetic Workflow
This diagram outlines a potential multi-step synthesis beginning from a suitable pyridine precursor.
Caption: A potential synthetic route to the target molecule.
Detailed Methodologies:
Step 1: Methoxylation of 2,3-Dihydroxypyridine
-
Reaction Setup: To a solution of 2,3-dihydroxypyridine (1.0 eq) in a suitable aprotic solvent (e.g., DMF or THF) is added a strong base such as sodium hydride (NaH, 2.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
-
Reagent Addition: After stirring for 30 minutes, an alkylating agent such as methyl iodide (CH₃I, 2.5 eq) is added dropwise.
-
Reaction Conditions: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
Work-up: The reaction is quenched by the slow addition of water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product, 2,3-dimethoxypyridine, is purified by column chromatography on silica gel.
Step 2: Iodination of 2,3-Dimethoxypyridine
-
Reagents: A common method for the iodination of electron-rich pyridines is electrophilic aromatic substitution. Reagents such as N-iodosuccinimide (NIS) or iodine in the presence of a silver salt (e.g., AgNO₃) can be employed.
-
Reaction Setup: To a solution of 2,3-dimethoxypyridine (1.0 eq) in a solvent like acetonitrile or dichloromethane, N-iodosuccinimide (1.1 eq) is added.
-
Reaction Conditions: The reaction is typically stirred at room temperature for several hours until completion, monitored by TLC.
-
Work-up: The reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed with sodium thiosulfate solution to remove any unreacted iodine, followed by a brine wash. The organic layer is then dried and concentrated.
-
Final Purification: The final product, this compound, is purified by recrystallization or column chromatography to yield the pure compound.
Potential Applications in Research and Drug Development
Substituted pyridines are a cornerstone in medicinal chemistry and are found in numerous pharmaceuticals. The unique substitution pattern of this compound makes it an interesting scaffold for further functionalization. The iodo-substituent can serve as a handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. This makes it a valuable building block for the synthesis of complex molecules with potential biological activity.
Diagram 3: Utility in Synthetic Chemistry
This diagram illustrates the potential of this compound as a versatile intermediate in the synthesis of more complex molecules.
Caption: Potential cross-coupling reactions.
This guide provides a foundational understanding of this compound based on predictive methods and established chemical principles. Experimental validation of the presented data is recommended for any practical application.
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 4-Iodo-2,3-dimethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The 4-aryl-2,3-dimethoxypyridine scaffold is a key structural motif in various biologically active compounds. This document provides detailed application notes and protocols for the Suzuki coupling reaction of 4-iodo-2,3-dimethoxypyridine with various arylboronic acids. The protocols and conditions described herein are based on established methodologies for structurally similar 4-iodopyridine derivatives and aim to provide a robust starting point for reaction optimization.
Reaction Principle
The Suzuki coupling reaction involves the palladium-catalyzed reaction of an organoboron reagent with an organic halide or triflate. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.
Comparative Reaction Conditions for Suzuki Coupling of 4-Iodopyridine Derivatives
The following table summarizes various conditions reported for the Suzuki coupling of 4-iodopyridine derivatives with arylboronic acids, which can serve as a guide for the reaction of this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂·CH₂Cl₂ (5) | - | K₂CO₃ (2.0) | Toluene/H₂O (3:1) | 80 | 1 | Good | [1] |
| Pd₂(dba)₃ (0.015) | XPhos (0.031) | K₃PO₄ (1.539) | Dioxane/H₂O | 120 (Microwave) | 0.33 | 53 | [2] |
| Pd(PPh₃)₄ (0.152) | - | K₃PO₄ (3.32) | DMF | 85 | 5 | - | [2] |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (1.972) | 1,4-Dioxane/H₂O | 70-80 | 18-22 | Good | [3] |
| Pd(PPh₃)₄ (0.5) | - | K₂CO₃ (1.5) | 1,4-Dioxane/H₂O | 100 (Microwave) | 0.25 | Good to Excellent | [4] |
| PdCl₂ | NBu₄Br (3-5) | Na₂CO₃ | - | 25 | - | High Selectivity | [5] |
Detailed Experimental Protocols
The following are representative experimental protocols that can be adapted for the Suzuki coupling of this compound.
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol is adapted from conditions reported for the coupling of 4-iodopyridine.[1]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dried reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add toluene and deionized water (3:1 v/v) to the reaction mixture under the inert atmosphere.
-
Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst to the mixture.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-2,3-dimethoxypyridine.
Protocol 2: Microwave-Assisted Suzuki Coupling
This protocol is based on conditions developed for rapid Suzuki couplings.[4]
Materials:
-
This compound
-
Arylboronic acid (1.0 equivalents)
-
Pd(PPh₃)₄ (0.5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
1,4-Dioxane
-
Deionized water
-
Inert gas (Argon)
Procedure:
-
In a microwave vial, dissolve this compound in a mixture of 1,4-dioxane and water (4:2 mL per 0.5 mmol of substrate).
-
Displace the air in the vial with argon.
-
Add potassium carbonate, the arylboronic acid, and Pd(PPh₃)₄ to the vial.
-
Seal the vial and stir the reaction mixture in a microwave reactor at 100 °C for 15 minutes.
-
After completion, cool the reaction mixture.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by flash chromatography.
Logical Workflow for Suzuki Coupling Reaction
Caption: General workflow for the Suzuki coupling reaction.
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
References
- 1. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 2. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Coupling of 4-Iodo-2,3-dimethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-iodo-2,3-dimethoxypyridine in Sonogashira cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications, particularly in the development of kinase inhibitors.
Introduction
The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1][2][3] this compound is an electron-rich heteroaryl iodide, making it a suitable substrate for Sonogashira coupling, enabling the introduction of diverse alkynyl functionalities to the pyridine core. The resulting 4-alkynyl-2,3-dimethoxypyridine derivatives are valuable scaffolds in drug discovery. Pyridine and its derivatives are integral components of many therapeutic agents and are known to interact with various biological targets.[4]
Reaction Principle and Mechanism
The Sonogashira reaction proceeds through a dual catalytic cycle involving both palladium and copper.[1]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the this compound.
-
Copper Cycle: Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 4-alkynyl-2,3-dimethoxypyridine product and regenerate the Pd(0) catalyst.
A copper-free variant of the Sonogashira reaction also exists to prevent the formation of alkyne homocoupling byproducts (Glaser coupling).[1]
Key Applications in Drug Discovery
Substituted pyridine moieties are prevalent in a wide range of pharmaceuticals. The 4-alkynyl-2,3-dimethoxypyridine scaffold, accessible through the Sonogashira reaction, is of particular interest for the development of kinase inhibitors. Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in diseases such as cancer.
Derivatives of 2,3-dimethoxypyridine have been explored as inhibitors of the PI3K/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival.[4][5] The introduction of various alkynyl groups at the 4-position can be used to probe the ATP-binding pocket of these kinases, allowing for the optimization of potency and selectivity through structure-activity relationship (SAR) studies.[4]
Illustrative Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that is often hyperactivated in cancer.
Caption: PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition.
Experimental Protocols
The following are general protocols for the Sonogashira coupling of this compound with terminal alkynes. These protocols are based on established procedures for structurally similar iodopyridines and should be optimized for specific substrates and scales.[3]
General Considerations:
-
All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize the homocoupling of the terminal alkyne.[3]
-
The use of anhydrous solvents and reagents is highly recommended for optimal results.[3]
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Palladium and Copper Co-Catalyzed Sonogashira Coupling
This protocol is suitable for a wide range of terminal alkynes.
Materials and Reagents:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) Iodide (CuI)
-
Amine Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))
-
Anhydrous Solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Saturated Aqueous Ammonium Chloride
-
Brine
-
Organic Solvent for Extraction (e.g., Ethyl Acetate or Dichloromethane)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 equiv.), palladium catalyst (0.02-0.05 equiv.), and CuI (0.05-0.10 equiv.).
-
Add the anhydrous solvent and the amine base (2.0-3.0 equiv.).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
Stir the reaction at room temperature or heat to 40-80 °C. Monitor the reaction progress.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the organic layer with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when the homocoupling of the alkyne is a significant side reaction.
Materials and Reagents:
-
This compound
-
Terminal Alkyne
-
Palladium Catalyst (e.g., Pd(OAc)₂ with a phosphine ligand like PPh₃ or a more electron-rich ligand)
-
Base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like Et₃N)
-
Anhydrous Solvent (e.g., DMF, Dioxane, or Toluene)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 equiv.), palladium catalyst (0.02-0.05 equiv.), and the phosphine ligand (if not using a pre-formed complex).
-
Add the anhydrous solvent and the base (2.0-3.0 equiv.).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
Heat the reaction to 60-100 °C and monitor its progress.
-
Follow steps 6-10 from Protocol 1 for workup and purification.
Experimental Workflow
Caption: General Experimental Workflow for Sonogashira Coupling.
Quantitative Data Summary
| Aryl Iodide | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 12 | 95 |
| 3-Iodopyridine | Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | DMF | 80 | 6 | 88 |
| 4-Iodotoluene | Phenylacetylene | 5% Pd/Al₂O₃ | 0.1% Cu₂O | - | THF/DMA | 80 | Flow | 76[6] |
| 4-Iodobenzaldehyde | 3-Ethynylpyridine | Pd catalyst | Cu₂O | - | THF/DMA | 80 | Flow | 45[6] |
| Iodobenzene | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ (1) | CuI (2) | Et₃N | Toluene | 50 | 4 | 92 |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst- Oxygen present in the reaction- Impure reagents or solvents- Insufficient temperature | - Use fresh catalyst and ligands- Thoroughly degas the solvent and reaction mixture- Use anhydrous solvents and high-purity reagents- Gradually increase the reaction temperature |
| Formation of Homocoupled Alkyne (Glaser Product) | - Presence of oxygen- High concentration of copper catalyst | - Ensure a strict inert atmosphere- Use freshly distilled and degassed solvents- Consider a copper-free protocol |
| Incomplete Reaction | - Insufficient reaction time or temperature- Stoichiometry of reagents | - Increase reaction time or temperature- Use a slight excess (1.1-1.2 equiv.) of the terminal alkyne |
By carefully controlling the reaction parameters and considering the electronic nature of the coupling partners, the Sonogashira reaction of this compound can be a highly efficient method for the synthesis of a diverse range of 4-alkynyl-2,3-dimethoxypyridine derivatives for applications in drug discovery and materials science.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Application Notes and Protocols: Synthesis of Novel Pyridine Derivatives from 4-Iodo-2,3-dimethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a library of novel 4-aryl-2,3-dimethoxypyridine derivatives starting from 4-Iodo-2,3-dimethoxypyridine. The described methodology utilizes the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1][2][3][4] Additionally, potential applications and a hypothetical signaling pathway are presented to illustrate the relevance of these novel compounds in drug discovery and development.
Introduction
Pyridine and its derivatives are fundamental heterocyclic scaffolds found in numerous FDA-approved drugs and biologically active compounds. Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures in medicinal chemistry. The starting material, this compound, represents a versatile building block for the synthesis of novel pyridine derivatives. The presence of the iodo group at the 4-position allows for facile functionalization through various cross-coupling reactions, enabling the introduction of a wide range of substituents and the generation of diverse chemical libraries for biological screening.
Synthesis of 4-Aryl-2,3-dimethoxypyridine Derivatives via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and an organohalide. This reaction is widely used in academic and industrial settings due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast array of boronic acids.
Experimental Workflow
The general workflow for the synthesis and characterization of 4-aryl-2,3-dimethoxypyridine derivatives is depicted below.
References
- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pd-catalyzed cross-coupling reactions of alkyl halides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Application of 4-pyridylselenolate palladium macrocycles in Suzuki couplings - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Iodo-2,3-dimethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 4-Iodo-2,3-dimethoxypyridine. This versatile building block is a valuable substrate in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents. The electron-rich nature of the pyridine ring, coupled with the reactivity of the iodo-substituent, makes it an excellent candidate for various palladium-catalyzed transformations, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings.
Core Concepts
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The general catalytic cycle for these reactions typically involves three key steps:
-
Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-iodine bond of this compound to form a palladium(II) intermediate. The reactivity of aryl halides in this step generally follows the trend I > Br > Cl.[1]
-
Transmetalation (for Suzuki and Stille) or analogous steps: The coupling partner (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) transfers its organic group to the palladium(II) center. For other couplings like Sonogashira and Buchwald-Hartwig, this step involves the coordination and subsequent reaction of an alkyne or an amine, respectively.
-
Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated as the final product, regenerating the active palladium(0) catalyst.
The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and often requires optimization for specific substrates.
Data Presentation: Representative Reaction Conditions
The following tables summarize typical starting conditions for various palladium-catalyzed cross-coupling reactions with this compound. These conditions are based on established methodologies for structurally similar aryl iodides and substituted pyridines.
Table 1: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) |
| Arylboronic acid | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90-110 |
| Heteroarylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 100-120 |
| Alkylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | THF | 80-100 |
Table 2: Sonogashira Coupling Conditions
| Coupling Partner | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) |
| Terminal Alkyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (2) | THF | 25-60 |
| Terminal Alkyne | Pd(OAc)₂ (2) | CuI (5) | DIPA (3) | DMF | 25-80 |
Table 3: Buchwald-Hartwig Amination Conditions
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) |
| Primary/Secondary Amine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 80-110 |
| Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100-120 |
Table 4: Stille Coupling Conditions
| Coupling Partner | Palladium Catalyst (mol%) | Additive | Solvent | Temperature (°C) |
| Organostannane | Pd(PPh₃)₄ (5) | LiCl | Toluene | 90-110 |
| Organostannane | Pd₂(dba)₃ (2.5) | CuI | NMP | 80-100 |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise noted.
-
Reagents should be of high purity.
-
Reaction progress should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
Toluene
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add toluene and degassed water in a 4:1 ratio.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
This protocol outlines a procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (Et₃N, 2 equivalents)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF, followed by triethylamine.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C for 2-8 hours.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
BINAP (3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5 equivalents)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and BINAP to a dry Schlenk tube.
-
Add anhydrous toluene and stir for 10 minutes.
-
Add this compound, the amine, and sodium tert-butoxide.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 4: Stille Coupling
This protocol details a general procedure for the Stille coupling of this compound with an organostannane.
Materials:
-
This compound
-
Organostannane (1.1 equivalents)
-
Pd(PPh₃)₄ (5 mol%)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask, add this compound and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous toluene, followed by the organostannane.
-
Heat the reaction mixture to 100 °C for 6-18 hours.
-
Upon completion, cool the reaction to room temperature.
-
To the reaction mixture, add a solution of potassium fluoride to quench and precipitate the tin byproducts.
-
Stir for 30 minutes, then filter through a pad of celite.
-
Extract the filtrate with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate and purify the crude product by column chromatography.
Visualizations
General Experimental Workflow
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Generalized Catalytic Cycle
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
References
Application Notes and Protocols for the Functionalization of 4-Iodo-2,3-dimethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of the pyridine ring using 4-Iodo-2,3-dimethoxypyridine as a key building block. The electron-rich nature of the 2,3-dimethoxypyridine scaffold, combined with the reactive C-I bond at the 4-position, makes this reagent a valuable tool for introducing molecular diversity in drug discovery and materials science. The following sections detail protocols for common palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Note: The following protocols are generalized based on established procedures for similar iodopyridine derivatives. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary to achieve optimal results for specific substrates.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2,3-dimethoxypyridines
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. This reaction is widely used to synthesize biaryl and heteroaryl compounds.
Experimental Protocol:
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))
-
Ligand (if using a pre-catalyst like Pd(OAc)₂, e.g., PPh₃, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid or ester (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-2,3-dimethoxypyridine.
Data Presentation:
| Entry | Arylboronic Acid/Ester | Palladium Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85-95 (estimated) |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 80-90 (estimated) |
| 3 | Pyridin-3-ylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | 18 | 75-85 (estimated) |
Note: Yields are estimated based on typical Suzuki-Miyaura reactions of similar substrates and require experimental validation.
Experimental Workflow:
Sonogashira Coupling: Synthesis of 4-Alkynyl-2,3-dimethoxypyridines
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[1][2][3] This reaction is a powerful tool for the synthesis of substituted alkynes.
Experimental Protocol:
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) salt (e.g., CuI)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide (1-3 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (e.g., THF) and the base (e.g., Et₃N, 2-3 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-70 °C) for the required time (2-12 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-alkynyl-2,3-dimethoxypyridine.
Data Presentation:
| Entry | Terminal Alkyne | Palladium Catalyst | Copper Salt | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT | 6 | 80-90 (estimated) |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | DIPA | DMF | 50 | 4 | 85-95 (estimated) |
| 3 | 1-Hexyne | Pd(OAc)₂ / PPh₃ | CuI | Et₃N | Toluene | 60 | 8 | 75-85 (estimated) |
Note: Yields are estimated based on typical Sonogashira reactions of similar substrates and require experimental validation.
Reaction Signaling Pathway:
Buchwald-Hartwig Amination: Synthesis of 4-Amino-2,3-dimethoxypyridines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from an aryl halide and an amine.[4][5] This reaction is highly valuable for the synthesis of arylamines, which are common motifs in pharmaceuticals.
Experimental Protocol:
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Ligand (e.g., BINAP, Xantphos, DavePhos)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, aprotic solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., Xantphos, 2-4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (e.g., toluene) and stir for 10 minutes to form the active catalyst.
-
Add this compound (1.0 equiv), the amine (1.1-1.5 equiv), and the base (e.g., NaOt-Bu, 1.5-2.0 equiv).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-2,3-dimethoxypyridine.
Data Presentation:
| Entry | Amine | Palladium Source / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 12 | 75-85 (estimated) |
| 2 | Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 70-80 (estimated) |
| 3 | Benzylamine | Pd₂(dba)₃ / DavePhos | Cs₂CO₃ | Toluene | 90 | 18 | 80-90 (estimated) |
Note: Yields are estimated based on typical Buchwald-Hartwig amination reactions of similar substrates and require experimental validation.
Logical Relationship Diagram:
References
Application Notes and Protocols for the Heck Reaction of 4-Iodo-2,3-dimethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized experimental protocol for the Mizoroki-Heck reaction of 4-Iodo-2,3-dimethoxypyridine. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1][2] This methodology is of significant interest in medicinal chemistry and drug development for the synthesis of complex molecular architectures. The functionalization of the pyridine core, a common motif in pharmaceuticals, through this reaction allows for the creation of diverse compound libraries for screening and lead optimization.
Reaction Principle
The Heck reaction proceeds via a catalytic cycle involving a palladium(0) species.[1] The primary steps include:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.
-
Alkene Coordination and Insertion (Carbopalladation): The alkene coordinates to the palladium center and subsequently inserts into the palladium-aryl bond.
-
β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming the desired substituted alkene product and a palladium-hydride species.
-
Reductive Elimination: The base present in the reaction mixture neutralizes the generated hydroiodic acid (HI), and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
Experimental Protocol: General Procedure
This protocol outlines a representative Heck reaction using an activated alkene (e.g., an acrylate) as the coupling partner with this compound. The conditions provided are a starting point and may require optimization for specific alkenes.
Materials:
-
This compound
-
Alkene (e.g., methyl acrylate, styrene, n-butyl acrylate)
-
Palladium Catalyst (e.g., Pd(OAc)₂, PdCl₂, Pd₂(dba)₃)
-
Phosphine Ligand (optional, e.g., PPh₃, P(o-tol)₃)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc)
-
Anhydrous Solvent (e.g., DMF, DMAc, NMP, toluene)
-
Inert Gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and hotplate
-
Equipment for work-up and purification (e.g., rotary evaporator, column chromatography system)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium catalyst (typically 1-5 mol%), and the base (typically 1.5-3.0 equiv). If a ligand is used, it is also added at this stage (typically 2-4 equivalents relative to palladium).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent, followed by the alkene (typically 1.1-1.5 equiv) via syringe.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath at the desired temperature (typically ranging from 80 to 140 °C). Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).
-
Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 4-alkenyl-2,3-dimethoxypyridine.
Safety Precautions:
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Data Presentation: Reaction Conditions
The choice of catalyst, base, solvent, and temperature can significantly influence the yield and selectivity of the Heck reaction. The following table summarizes common conditions used in Heck reactions with aryl iodides, which can serve as a guide for optimizing the reaction of this compound.
| Parameter | Commonly Used Reagents/Conditions | Notes |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ is a common and relatively air-stable precursor. |
| Ligand (optional) | PPh₃, P(o-tol)₃, BINAP, XPhos | Ligands can improve catalyst stability and reactivity, especially for less reactive substrates. |
| Base | Et₃N, K₂CO₃, Na₂CO₃, NaOAc, DIPEA | The choice of base can be critical; both organic and inorganic bases are effective.[3] |
| Solvent | DMF, DMAc, NMP, Toluene, Acetonitrile | High-boiling polar aprotic solvents are commonly used. |
| Temperature | 80 - 140 °C | Higher temperatures are often required, sometimes necessitating the use of a sealed tube. |
| Alkene | Acrylates, Styrenes, Acrylonitrile, Ethylene | Electron-deficient alkenes (acrylates, acrylonitrile) are generally more reactive. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Heck reaction of this compound.
Caption: General experimental workflow for the Heck coupling reaction.
Catalytic Cycle of the Heck Reaction
The diagram below outlines the key steps in the catalytic cycle of the Mizoroki-Heck reaction.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
References
Application Notes and Protocols: 4-Iodo-2,3-dimethoxypyridine in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-2,3-dimethoxypyridine is a versatile heterocyclic building block increasingly utilized in the synthesis of complex bioactive molecules. Its strategic placement of iodo and methoxy functional groups on the pyridine ring allows for selective and efficient chemical modifications, making it a valuable precursor in medicinal chemistry. The electron-rich nature of the 2,3-dimethoxypyridine core is a recurring motif in a variety of kinase inhibitors, highlighting the potential of this scaffold in drug discovery.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive compounds, with a focus on its application in the development of kinase inhibitors. The protocols are based on established palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
Core Applications: Synthesis of Kinase Inhibitors
The 2,3-dimethoxypyridine moiety is a key structural feature in a number of potent kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The development of small molecules that can selectively inhibit specific kinases is a major focus of modern drug discovery.
The pyrrolo[2,3-d]pyrimidine scaffold is another critical component of many kinase inhibitors, including those targeting EGFR, FAK, CSF1R, STAT6, and CDK2.[1][2][3][4][5][6] By coupling this compound with a suitably functionalized pyrrolo[2,3-d]pyrimidine, it is possible to generate novel kinase inhibitors with potentially high potency and selectivity.
Experimental Protocols
The following protocols describe the synthesis of a representative bioactive molecule, 2-(2,3-dimethoxypyridin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine, a potential kinase inhibitor, using a Suzuki-Miyaura cross-coupling reaction. A general protocol for a Sonogashira coupling is also provided to illustrate the versatility of this compound in forming carbon-carbon bonds.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-(2,3-dimethoxypyridin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine
This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a pyrrolo[2,3-d]pyrimidine boronic acid pinacol ester.
Reaction Scheme:
Materials:
-
This compound
-
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio). The reaction mixture should be stirred to ensure all solids are suspended.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-(2,3-dimethoxypyridin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine.
Quantitative Data (Representative):
| Reagent/Parameter | Molar Ratio/Value | Notes |
| This compound | 1.0 eq | Limiting reagent |
| Pyrrolo[2,3-d]pyrimidine boronic ester | 1.2 eq | |
| Pd(PPh₃)₄ | 0.05 eq | Catalyst |
| K₂CO₃ | 2.0 eq | Base |
| 1,4-Dioxane/Water | 4:1 (v/v) | Solvent |
| Temperature | 90 °C | |
| Reaction Time | 8 hours | Monitored by TLC |
| Yield | 75-85% | Isolated yield after purification |
Protocol 2: Sonogashira Coupling of this compound
This protocol provides a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of this compound with a terminal alkyne.[7][8]
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (anhydrous)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).
-
Solvent and Base Addition: Add anhydrous THF or DMF, followed by the terminal alkyne (1.1-1.5 eq) and triethylamine or diisopropylamine (2.0-3.0 eq).
-
Reaction Execution: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Extraction and Concentration: Wash the filtrate with saturated aqueous ammonium chloride solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Representative):
| Reagent/Parameter | Molar Ratio/Value | Notes |
| This compound | 1.0 eq | Limiting reagent |
| Terminal Alkyne | 1.2 eq | |
| PdCl₂(PPh₃)₂ | 0.03 eq | Catalyst |
| CuI | 0.06 eq | Co-catalyst |
| Triethylamine | 2.5 eq | Base |
| THF | - | Solvent |
| Temperature | Room Temperature | |
| Reaction Time | 6 hours | Monitored by TLC |
| Yield | 80-95% | Isolated yield after purification |
Bioactivity Data
The synthesized 2-(2,3-dimethoxypyridin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine and its analogs are expected to exhibit inhibitory activity against various kinases. The following table presents hypothetical, yet representative, IC₅₀ values based on the activity of structurally similar compounds found in the literature.[1][5][9]
| Compound | Target Kinase | IC₅₀ (nM) |
| 2-(2,3-dimethoxypyridin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine | CDK2 | 50 - 200 |
| EGFR | 100 - 500 | |
| FAK | 75 - 300 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
References
- 1. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Iodo-2,3-dimethoxypyridine in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-2,3-dimethoxypyridine is a halogenated and methoxy-substituted pyridine derivative. While direct applications of this specific molecule in materials science are not yet extensively documented in publicly available literature, its structural features make it a highly promising building block for the synthesis of advanced functional organic materials. The presence of a reactive iodine atom at the 4-position facilitates a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone methodologies in the construction of complex π-conjugated systems.[1][2][3] The electron-donating methoxy groups at the 2- and 3-positions can modulate the electronic properties, solubility, and morphology of the resulting materials, making this molecule a versatile tool for tuning material characteristics.
These notes outline potential applications of this compound in the fields of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs) and conductive polymers. The provided protocols are based on established synthetic methodologies for structurally related compounds.
Application 1: Synthesis of Hole-Transporting Materials for OLEDs
Concept: The pyridine core is a common structural motif in materials for organic electronics. By utilizing this compound as a core, novel hole-transporting materials (HTMs) can be synthesized through Suzuki cross-coupling reactions. The dimethoxy-substituted pyridine unit can be coupled with various aromatic boronic acids to introduce hole-transporting moieties like triphenylamine or carbazole derivatives. The methoxy groups can enhance the solubility of the resulting material, which is advantageous for solution-based processing of OLED devices.
Illustrative Reaction Scheme:
Experimental Protocol: Suzuki Cross-Coupling for HTM Synthesis
This protocol is adapted from established procedures for the synthesis of pyridine-containing organic electronic materials.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-(N,N-diphenylamino)phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Water (degassed)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (3.0 mmol), palladium(II) acetate (0.02 mmol), and tricyclohexylphosphine (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene (15 mL) and degassed water (1.5 mL) to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water (20 mL).
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired hole-transporting material.
Expected Material Properties (Illustrative Data)
The following table presents hypothetical performance data for an OLED device incorporating a hole-transporting layer synthesized from this compound. This data is for illustrative purposes, based on typical values for similar classes of materials.
| Property | Value | Unit |
| Highest Occupied Molecular Orbital (HOMO) | -5.4 | eV |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.1 | eV |
| Triplet Energy (ET) | 2.7 | eV |
| Glass Transition Temperature (Tg) | 125 | °C |
| Maximum External Quantum Efficiency (EQE) | > 20 | % |
| Turn-on Voltage | < 3.0 | V |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of a hole-transporting material via Suzuki coupling.
Application 2: Monomer for π-Conjugated Polymers
Concept: this compound can serve as a monomer in polymerization reactions, such as Sonogashira or Stille coupling, to create novel π-conjugated polymers. These polymers can exhibit interesting electronic and optical properties, with potential applications as active layers in organic field-effect transistors (OFETs) or as sensory materials. The dimethoxy substituents can improve the processability of the resulting polymer.
Experimental Protocol: Sonogashira Polymerization
This protocol describes a hypothetical Sonogashira polymerization using this compound and a diethynyl comonomer.
Materials:
-
This compound
-
1,4-Diethynylbenzene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene (anhydrous)
Procedure:
-
In a Schlenk tube, dissolve this compound (1.0 mmol) and 1,4-diethynylbenzene (1.0 mmol) in a mixture of anhydrous toluene (10 mL) and triethylamine (5 mL).
-
Degas the solution by bubbling with argon for 30 minutes.
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol) and copper(I) iodide (0.04 mmol) to the reaction mixture under an argon atmosphere.
-
Heat the mixture to 70 °C and stir for 48 hours.
-
After cooling to room temperature, pour the reaction mixture into methanol (100 mL) to precipitate the polymer.
-
Filter the polymer and wash with methanol and acetone.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform.
-
Collect the chloroform fraction and remove the solvent under reduced pressure to yield the purified polymer.
Potential Polymer Properties (Illustrative Data)
| Property | Value | Unit |
| Number Average Molecular Weight (Mn) | 15,000 - 30,000 | g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.5 | |
| Optical Bandgap (Eg) | 2.2 - 2.8 | eV |
| Thermal Decomposition Temperature (Td) | > 350 | °C |
| Charge Carrier Mobility (in OFET) | 10-3 - 10-2 | cm²/Vs |
Polymerization Pathway Diagram
Caption: Schematic of Sonogashira polymerization to form a π-conjugated polymer.
Conclusion
This compound represents a valuable, yet underexplored, building block for materials science. Its inherent reactivity through the iodo-substituent, combined with the modulating effects of the dimethoxy groups, provides a platform for the rational design of novel organic materials. The protocols and potential applications outlined here serve as a starting point for researchers to explore the utility of this compound in creating next-generation materials for organic electronics and other advanced applications. Further experimental validation is necessary to fully elucidate the properties and performance of materials derived from this promising precursor.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Iodo-2,3-dimethoxypyridine Suzuki Reactions
Welcome to the technical support center for improving yields in Suzuki-Miyaura cross-coupling reactions involving 4-Iodo-2,3-dimethoxypyridine. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges and enhance reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the yield of a Suzuki reaction with this compound?
A1: The success of a Suzuki coupling with this compound, an electron-rich heteroaryl iodide, is highly dependent on the careful selection and optimization of several key parameters. The most critical factors include the choice of palladium catalyst and ligand, the type and strength of the base, the solvent system, and the reaction temperature. The inherent reactivity of the coupling partners and the scrupulous exclusion of oxygen are also paramount for achieving high yields.
Q2: Which palladium catalysts and ligands are recommended for coupling with an electron-rich iodopyridine?
A2: While standard catalysts like Pd(PPh₃)₄ can be effective, electron-rich and sterically hindered substrates such as this compound often benefit from more active catalytic systems.[1] Buchwald ligands, including SPhos, XPhos, and RuPhos, are highly effective as they promote the formation of the active monoligated palladium(0) species.[1] N-heterocyclic carbene (NHC) ligands also represent a powerful alternative.[1] For challenging couplings, catalyst systems like Pd₂(dba)₃ with a bulky phosphine ligand (e.g., XPhos) can also be successful.[2]
Q3: How do I choose the appropriate base for my reaction?
A3: The base plays a crucial role in the transmetalation step of the catalytic cycle.[1][3] The choice of base can significantly impact the reaction rate and yield.[3] Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1][4] The solubility of the base is also a key consideration; for instance, Cs₂CO₃ has higher solubility in organic solvents, which can be advantageous.[3] In some cases, aqueous conditions are necessary for bases like carbonates and phosphates to be fully effective.[4]
Q4: What is protodeboronation and how can I prevent it?
A4: Protodeboronation is a common side reaction where the carbon-boron bond of the boronic acid or ester is cleaved by a proton source, leading to the formation of an unwanted arene byproduct and reducing the yield of the desired coupled product.[1][5] This is particularly problematic with unstable boronic acids at elevated temperatures or in the presence of water.[5] To minimize protodeboronation, one can use anhydrous solvents, employ milder bases like sodium or potassium bicarbonate, or use more stable boronic esters such as pinacol esters.[1][5]
Q5: What causes homocoupling of the boronic acid, and how can it be minimized?
A5: Homocoupling of the boronic acid (forming a biaryl byproduct from two boronic acid molecules) is another common side reaction, often promoted by the presence of oxygen or certain palladium species.[1][5] To prevent this, it is crucial to thoroughly degas all solvents and reagents before use and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the entire reaction setup and duration.[5][6]
Troubleshooting Guide
Problem 1: Very low to no product yield with starting material remaining.
| Possible Cause | Recommended Solution |
| Catalyst Inactivity | The Pd(0) catalyst is sensitive to oxidation and can degrade over time.[1] Ensure your catalyst is fresh or properly stored. Consider switching to a more robust pre-catalyst or a more active ligand system, such as a Buchwald ligand (e.g., XPhos, SPhos).[1][7] You may also try increasing the catalyst loading.[6] |
| Ineffective Base | The chosen base may be too weak, insoluble, or inappropriate for the substrate. Screen a variety of bases, including stronger options like K₃PO₄ or Cs₂CO₃.[4] If using a solid inorganic base with an organic solvent, adding a small amount of water can sometimes improve its efficacy.[4][8] |
| Sub-optimal Temperature | The reaction may require more thermal energy to overcome the activation barrier. Gradually increase the reaction temperature, for example, to 80-120 °C.[1] Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[6][9] |
| Oxygen Contamination | The active Pd(0) catalyst is readily oxidized and deactivated by oxygen.[1] Ensure all solvents are rigorously degassed prior to use by methods such as freeze-pump-thaw cycles or by bubbling with an inert gas (argon or nitrogen) for an extended period.[6][10] Maintain a positive pressure of inert gas throughout the reaction. |
| Electron-Rich Substrate | The two methoxy groups on the pyridine ring make the 4-position electron-rich, which can slow down the oxidative addition step.[8] Using electron-rich and bulky phosphine ligands can help accelerate this step.[8] |
Problem 2: Significant formation of side products (e.g., homocoupling, protodeboronation).
| Possible Cause | Recommended Solution |
| Protodeboronation of Boronic Acid | The boronic acid may be unstable under the reaction conditions.[5] Use a more stable boronic acid derivative, such as a pinacol ester.[1] Employ anhydrous solvents and consider using a milder base (e.g., K₂CO₃ or NaHCO₃) or lower reaction temperatures.[5] |
| Homocoupling of Boronic Acid | This is often caused by the presence of oxygen.[5] Rigorously degas all reagents and solvents and ensure the reaction is maintained under a strict inert atmosphere.[6] |
| Dehalogenation | The starting this compound is converted back to 2,3-dimethoxypyridine. This can be influenced by the choice of base, solvent, and ligand.[5] A screen of different reaction parameters may be necessary to find conditions that favor cross-coupling over dehalogenation.[5] |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data for key reaction parameters, compiled from studies on similar substrates. These should serve as a starting point for optimization.
Table 1: Effect of Different Bases on Yield
| Entry | Base (equiv.) | Solvent | Catalyst (mol%) | Ligand (mol%) | Temp (°C) | Yield (%) |
| 1 | K₂CO₃ (2.0) | Toluene/H₂O | Pd(OAc)₂ (2) | PPh₃ (4) | 100 | 75 |
| 2 | Cs₂CO₃ (2.0) | Dioxane | Pd(OAc)₂ (2) | PPh₃ (4) | 100 | 90 |
| 3 | K₃PO₄ (2.0) | Toluene | Pd(OAc)₂ (2) | PPh₃ (4) | 100 | 95 |
| 4 | KOH (2.0) | Toluene/H₂O | Pd(OAc)₂ (2) | PPh₃ (4) | 100 | 85 |
| 5 | NaHCO₃ (2.0) | Dioxane/H₂O | Pd(dppf)Cl₂ (3) | - | 80 | 65 |
| Data compiled from multiple sources for illustrative purposes and may vary based on specific substrates.[3][11] |
Table 2: Effect of Solvents on Yield
| Entry | Solvent System (v/v) | Base | Catalyst System | Temp (°C) | Yield (%) |
| 1 | Dioxane/H₂O (4:1) | K₂CO₃ | Pd(PPh₃)₄ | 90 | High |
| 2 | Toluene/H₂O (10:1) | K₃PO₄ | Pd(OAc)₂/SPhos | 100 | High |
| 3 | THF/H₂O (4:1) | K₂CO₃ | Pd(PPh₃)₄ | 75 | Moderate |
| 4 | DMF | K₃PO₄ | Pd(PPh₃)₄ | 85 | Moderate-High |
| 5 | Acetonitrile | K₂CO₃ | Pd(dppf)Cl₂ | 80 | Variable |
| Yields are qualitative and highly dependent on the specific coupling partners and other reaction conditions.[1][10][11][12] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic ester (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd₂(dba)₃, 1-3 mol%)
-
Ligand (if required, e.g., XPhos, 2-6 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0–3.0 equiv)
-
Degassed solvent (e.g., Dioxane/Water 4:1, Toluene, or DMF)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or microwave vial
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the ligand (if using a separate ligand).[13]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three to five times to ensure an oxygen-free environment.[13]
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst.[13] Then, add the degassed solvent via syringe.[13]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.[13][14]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13] Reactions are typically complete within 2-24 hours.[14]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and then brine.[13]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure coupled product.[13]
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura reaction.
Caption: Troubleshooting decision tree for low-yield Suzuki reactions.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Cross-Coupling of 4-Iodo-2,3-dimethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the cross-coupling of 4-iodo-2,3-dimethoxypyridine. The information is tailored for professionals in research and drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the cross-coupling of this compound?
A1: The most prevalent side reactions are homocoupling of the coupling partner (e.g., boronic acid in Suzuki coupling) and hydrodehalogenation of the starting material, this compound, to form 2,3-dimethoxypyridine. Other potential side reactions include catalyst deactivation and decomposition of starting materials or products under harsh reaction conditions.
Q2: Why is this compound prone to hydrodehalogenation?
A2: The carbon-iodine bond is the weakest among carbon-halogen bonds, making it highly reactive and susceptible to cleavage.[1] The electron-rich nature of the 2,3-dimethoxypyridine ring can further promote this side reaction. The mechanism often involves the formation of a palladium-hydride species, which can arise from various sources in the reaction mixture, such as amine bases, solvents, or trace water. This palladium-hydride can then participate in a competing catalytic cycle, leading to the replacement of the iodo group with a hydrogen atom.
Q3: How do the methoxy groups at the 2- and 3-positions influence the cross-coupling reaction?
A3: The two methoxy groups are electron-donating, which increases the electron density of the pyridine ring. This can make the oxidative addition step of the palladium catalyst to the C-I bond more challenging compared to electron-deficient pyridines. However, the C-I bond is inherently reactive, which often allows for successful coupling. The position of these groups can also influence the steric environment around the reaction center.
Q4: What is homocoupling and what are its main causes in the context of a Suzuki reaction with this compound?
A4: Homocoupling in a Suzuki reaction is the self-coupling of the boronic acid reagent to form a symmetrical biaryl byproduct.[2] The primary causes are the presence of oxygen and the use of Palladium(II) precatalysts.[2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote homocoupling.[3] When using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) form, and during this process, side reactions that lead to homocoupling can occur.[3]
Troubleshooting Guides
This section provides a systematic approach to troubleshoot common issues encountered during the cross-coupling of this compound.
Issue 1: Low or No Conversion of Starting Material
If you observe a significant amount of unreacted this compound, consider the following troubleshooting steps.
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// Edges Start -> Catalyst [label="Inactive Catalyst?"]; Catalyst -> Ligand [label="Catalyst OK"]; Ligand -> Base [label="Ligand Optimized"]; Base -> Temp [label="Base OK"]; Temp -> Solvent [label="Temp Adjusted"]; Solvent -> Inert [label="Solvent OK"]; }
Figure 1. Troubleshooting workflow for low or no conversion.
-
Catalyst Inactivity:
-
Problem: The palladium catalyst may be old, oxidized, or of poor quality.
-
Solution: Use a freshly opened bottle of the palladium catalyst or a reliable pre-catalyst. For challenging couplings, consider using a more active catalyst system, such as a palladacycle or a pre-formed Pd(0) source like Pd₂(dba)₃ with a suitable ligand.
-
-
Ligand Issues:
-
Problem: The chosen phosphine ligand may not be suitable for the electron-rich substrate.
-
Solution: For electron-rich systems, bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands like XPhos, SPhos, or RuPhos) are often more effective as they can promote the oxidative addition and reductive elimination steps.[4]
-
-
Inappropriate Base:
-
Problem: The base may be too weak, too strong, or poorly soluble in the reaction medium.
-
Solution: The choice of base is critical and often substrate-dependent. For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOt-Bu or LHMDS are typically used.[3] Ensure the base is finely powdered and dry.
-
-
Suboptimal Temperature:
-
Problem: The reaction temperature may be too low for the oxidative addition to occur efficiently.
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C. For Suzuki reactions, temperatures between 80-110 °C are common.[5] Microwave irradiation can sometimes be effective in driving the reaction to completion at lower bulk temperatures and shorter reaction times.
-
-
Solvent and Degassing:
-
Problem: The solvent may not be appropriate for the reaction, or residual oxygen in the solvent could be deactivating the catalyst.
-
Solution: Use anhydrous, degassed solvents. Common solvents for cross-coupling include toluene, dioxane, DMF, and THF. Rigorous degassing by sparging with an inert gas (argon or nitrogen) or using the freeze-pump-thaw technique is crucial to prevent catalyst oxidation.[2]
-
Issue 2: Significant Formation of Side Products
The formation of homocoupled or hydrodehalogenated products is a common challenge.
// Nodes Start [label="Side Product Formation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Homocoupling [label="Homocoupling Observed", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrodehalogenation [label="Hydrodehalogenation Observed", fillcolor="#F1F3F4", fontcolor="#202124"]; Degassing [label="Improve Degassing", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PdSource [label="Use Pd(0) Source", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ligand [label="Use Bulky Ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Change Base", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solvent [label="Change Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Homocoupling; Start -> Hydrodehalogenation; Homocoupling -> Degassing [label="Cause: Oxygen"]; Homocoupling -> PdSource [label="Cause: Pd(II) Precatalyst"]; Hydrodehalogenation -> Ligand [label="Solution"]; Hydrodehalogenation -> Base [label="Solution"]; Hydrodehalogenation -> Solvent [label="Solution"]; }
Figure 2. Troubleshooting guide for common side products.
-
Minimizing Homocoupling (e.g., in Suzuki Coupling):
-
Problem: Formation of a symmetrical biaryl from the boronic acid coupling partner.
-
Solutions:
-
Rigorous Degassing: As oxygen is a primary cause, ensure all solvents and the reaction setup are thoroughly deoxygenated.[2][3]
-
Use a Pd(0) Source: Start with a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step that can promote homocoupling.[2]
-
Control Stoichiometry: While a slight excess of the boronic acid (1.1-1.5 equivalents) is common, a large excess can favor homocoupling.
-
Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are often more stable than the corresponding boronic acids and can reduce the rate of side reactions.[3]
-
-
-
Minimizing Hydrodehalogenation:
-
Problem: Replacement of the iodo group with a hydrogen atom.
-
Solutions:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). These can accelerate the desired cross-coupling pathway, making it more competitive against hydrodehalogenation.
-
Base Selection: The choice of base can be critical. In some cases, a weaker inorganic base (e.g., K₃PO₄ or Cs₂CO₃) may be preferable to strong alkoxides or amine bases that can act as hydride sources.
-
Solvent Choice: Avoid solvents that can act as hydride donors, such as alcohols, under certain conditions. Aprotic solvents like toluene or dioxane are often good choices.
-
Lower Reaction Temperature: If the desired coupling is proceeding, lowering the temperature may help to disfavor the hydrodehalogenation pathway.
-
-
Quantitative Data Summary
While specific quantitative data for the cross-coupling of this compound is not extensively available in the literature, the following tables provide representative yields for analogous systems to guide expectation and optimization.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Halopyridines
| Halopyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-4-iodopyridine | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 | [1] |
| 2-Bromo-4-iodopyridine | Arylboronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 16 | 90-98 | [1] |
| 4-Iodopyrazole | Arylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 90 (MW) | 0.1-0.2 | >90 | [6] |
Table 2: Representative Yields for Sonogashira Coupling of Halopyridines
| Halopyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Iodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | i-Pr₂NH | THF | RT | 3 | 89 | [2] |
| Aryl Iodide | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | - | >90 | [2] |
Table 3: Representative Yields for Buchwald-Hartwig Amination of Halopyridines
| Halopyridine Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodopyrazole | Various Amines | Pd₂(dba)₃ / tBuDavePhos | KOtBu | Toluene | 90-120 | - | High | [5] |
| Aryl Bromide | Morpholine | Pd₂(dba)₃ / XantPhos | NaOtBu | Toluene | 80-100 | - | >95 | [7] |
Experimental Protocols
The following are generalized protocols that serve as a starting point for the cross-coupling of this compound. Optimization of specific parameters will likely be necessary.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
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// Edges Setup -> Inert; Inert -> Additives; Additives -> Reaction; Reaction -> Workup; Workup -> Purify; }
Figure 3. General experimental workflow for Suzuki-Miyaura coupling.
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or boronic ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a Pd(II) precatalyst with a suitable ligand). Add the degassed solvent (e.g., toluene/water, dioxane/water) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the stirred mixture.
-
Reaction: Stir the reaction at room temperature or heat to 40-60 °C if necessary. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl (to remove copper salts) and brine. Dry the organic layer, concentrate, and purify by column chromatography.[2]
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst, 1-3 mol%), the appropriate Buchwald ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu or LHMDS, 1.2-2.0 equiv) to a dry reaction vessel.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) followed by the amine (1.1-1.5 equiv).
-
Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.[3]
References
Technical Support Center: Purification of Products from 4-Iodo-2,3-dimethoxypyridine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from 4-Iodo-2,3-dimethoxypyridine.
I. Troubleshooting Guides
This section addresses common issues encountered during the purification of products from reactions involving this compound.
Issue: Low Yield of Desired Product After Purification
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure full conversion of the starting material. |
| Product Degradation on Silica Gel | Pyridine derivatives can be sensitive to acidic silica gel.[1] Consider using deactivated silica (e.g., with triethylamine) or an alternative stationary phase like alumina.[2] A quick stability test on a small scale can be informative.[2] |
| Product Volatility | If the product is volatile, avoid excessive heat and high vacuum during solvent removal. Use a gentle stream of nitrogen for evaporation.[1] |
| Poor Extraction Efficiency | Adjust the pH of the aqueous layer during workup to ensure the product is in its neutral form for optimal extraction into the organic solvent. |
| Co-elution with Byproducts | Optimize the chromatographic conditions (solvent system, gradient) to achieve better separation.[1] Consider reverse-phase chromatography if the product is sufficiently polar. |
Issue: Presence of Persistent Impurities
Common Impurities and Mitigation Strategies:
A frequent reaction involving this compound is the Suzuki-Miyaura coupling. Common impurities in this reaction include:
-
Homocoupling Products: Formation of a dimer of the boronic acid reagent.[3][4] This can be minimized by ensuring anaerobic conditions and using a mild reducing agent like potassium formate.[4]
-
Protodeboronation Products: Replacement of the boronic acid group with a hydrogen atom.[5] Using less harsh reaction conditions or more stable boronate esters (e.g., pinacol esters) can reduce this side reaction.[5]
-
Ligand-Derived Impurities: Phenylated byproducts can arise from phosphorus ligands.[6] Choosing appropriate ligands and optimizing reaction conditions can suppress their formation.[6]
-
Unreacted Starting Materials: Indicates an incomplete reaction. Drive the reaction to completion by adjusting stoichiometry, temperature, or reaction time.
Issue: Peak Tailing in HPLC Analysis
Peak tailing is a common problem when analyzing basic compounds like pyridine derivatives.[1] This is often due to interactions between the basic nitrogen of the pyridine and acidic silanol groups on the silica-based stationary phase.[1]
Troubleshooting Workflow for Peak Tailing:
Caption: A logical workflow for addressing peak tailing in HPLC.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block, frequently used in cross-coupling reactions such as the Suzuki-Miyaura coupling to form C-C bonds.[7][8] It can also be used in Grignard reactions to introduce various functional groups.[9][10]
Q2: How can I effectively remove unreacted this compound from my product?
A2: Due to its basicity, an acid wash during the aqueous workup can help remove unreacted this compound by partitioning it into the aqueous layer as a salt. Subsequent column chromatography with an appropriate solvent system should provide good separation.
Q3: What type of column chromatography is best suited for purifying products from this compound reactions?
A3: Standard silica gel chromatography is often the first choice.[11][12] However, due to the basic nature of the pyridine ring, peak tailing and product degradation can occur.[1] In such cases, using deactivated silica gel, alumina, or reverse-phase chromatography are effective alternatives.[1][2] The choice of stationary phase can be guided by small-scale stability tests.[2]
Q4: My product seems to be degrading on the silica gel column. What can I do?
A4: To mitigate degradation on silica gel, you can:
-
Deactivate the silica: Slurry the silica gel with a solvent system containing a small amount of a volatile base like triethylamine (typically 0.1-1%) before packing the column.
-
Switch to a less acidic stationary phase: Alumina is a good alternative for basic compounds.
-
Minimize contact time: Run the column as quickly as possible while maintaining good separation.
Q5: What are some common solvent systems for column chromatography of pyridine derivatives?
A5: A mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is a common starting point.[11][13] The polarity can be fine-tuned by varying the ratio of the solvents. For more polar compounds, dichloromethane/methanol or ethyl acetate/methanol gradients can be effective.
General Purification Workflow:
Caption: A general workflow for the purification of reaction products.
III. Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a general protocol and may require optimization for specific substrates.
-
In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1 equivalent), the desired boronic acid or boronate ester (1.1-1.5 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add a suitable solvent (e.g., a mixture of toluene and water, or dioxane and water).
-
Add a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Small-Scale Stability Test for Column Chromatography
This protocol helps determine if a product is stable to a particular stationary phase.[2]
-
Dissolve a small amount of the crude product in a suitable solvent.
-
Take a reference sample for analysis (e.g., by TLC or LC-MS).
-
In separate vials, add a small amount of different stationary phases (e.g., silica gel, alumina, deactivated silica).
-
Add a portion of the crude product solution to each vial.
-
Stir the slurries for a period that mimics the time the product would spend on a column (e.g., 30-60 minutes).
-
Filter the slurries and analyze the filtrate from each vial.
-
Compare the analytical results (e.g., presence of degradation products) to the reference sample to determine the most suitable stationary phase.
IV. Quantitative Data
Table 1: Typical Conditions for Column Chromatography of Pyridine Derivatives
| Stationary Phase | Common Eluent Systems | Notes |
| Silica Gel | Hexanes/Ethyl Acetate, Dichloromethane/Methanol | Most common, but can cause issues with basic compounds.[1] |
| Deactivated Silica Gel | Hexanes/Ethyl Acetate with 0.1-1% Triethylamine | Reduces peak tailing and degradation of basic compounds.[1] |
| Alumina (Neutral or Basic) | Hexanes/Ethyl Acetate, Dichloromethane/Methanol | Good for basic and acid-sensitive compounds.[2] |
| Reverse-Phase C18 Silica | Acetonitrile/Water, Methanol/Water (often with additives like TFA or formic acid) | Suitable for more polar compounds. |
Table 2: Common Byproducts in Suzuki Reactions of this compound
| Byproduct | Typical Mass Difference from Product | Method of Identification |
| Homocoupling of Boronic Acid | Varies | LC-MS, NMR |
| Protodeboronation of Boronic Acid | Varies | LC-MS, NMR |
| Unreacted this compound | Varies | TLC, LC-MS, NMR |
| Phenylated Ligand Impurity | Varies | LC-MS, NMR |
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nbinno.com [nbinno.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. rsc.org [rsc.org]
- 12. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for 4-Iodo-2,3-dimethoxypyridine Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 4-Iodo-2,3-dimethoxypyridine in palladium-catalyzed cross-coupling reactions. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the coupling of this compound and similar electron-rich heteroaryl halides.
Question 1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield or failing completely. What are the likely causes and solutions?
Answer:
Low yields in Suzuki-Miyaura couplings involving this compound can stem from several factors, primarily related to the electron-rich nature of the pyridine ring and potential catalyst inhibition.
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium center, leading to catalyst deactivation.[1] The two electron-donating methoxy groups further increase the electron density on the pyridine, potentially exacerbating this issue.
-
Slow Oxidative Addition: The electron-donating methoxy groups can make the oxidative addition of the C-I bond to the Pd(0) catalyst less favorable.[2]
-
Protodeboronation of the Boronic Acid: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be a significant issue, especially with prolonged reaction times or in the presence of excess water and base.
-
Solution: Use anhydrous solvents and consider using potassium trifluoroborate salts or boronate esters (e.g., pinacol esters), which are often more stable.[1] Using a milder base like potassium fluoride (KF) may also mitigate this issue.
-
-
Homocoupling of the Boronic Acid: This side reaction forms a biaryl from two molecules of the boronic acid, consuming your starting material. It is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.
-
Solution: Thoroughly degas your solvents and reaction mixture.[3] Use a high-purity Pd(0) precatalyst or ensure that any Pd(II) precatalyst is efficiently reduced in situ.
-
Question 2: I am observing significant amounts of starting material (this compound) remaining after my Buchwald-Hartwig amination. How can I improve the conversion?
Answer:
Incomplete conversion in Buchwald-Hartwig amination of this substrate is often related to catalyst activity and base selection.
-
Inefficient Catalyst System: The combination of an electron-rich pyridine and the amine nucleophile can be challenging for some palladium catalysts.
-
Solution: Utilize a robust catalyst system known for coupling electron-rich aryl halides. A combination of a palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos) is often effective.[5] Pre-formed palladium-ligand complexes, such as XantPhos Pd G3, can also be highly efficient.[6][7]
-
-
Inappropriate Base: The choice of base is critical. It must be strong enough to deprotonate the amine but not so harsh as to cause degradation of the starting materials or product.
-
Reaction Temperature: Insufficient temperature can lead to slow reaction rates.
-
Solution: Gradually increase the reaction temperature. Buchwald-Hartwig reactions are often run at elevated temperatures (e.g., 80-110 °C).
-
Question 3: My Heck coupling reaction with this compound and an alkene is not proceeding. What should I check?
Answer:
Heck reaction failures with this substrate can be due to catalyst choice and reaction conditions.
-
Catalyst Selection: While standard Heck catalysts can be attempted, the electron-rich nature of the pyridine may require specific conditions.
-
Base: The base plays a crucial role in the regeneration of the active catalyst.
-
Solvent: The solvent can significantly influence the reaction outcome.
-
Solution: Polar aprotic solvents like DMF, DMAc, or acetonitrile are common choices.
-
Quantitative Data Summary
The following tables provide representative data for catalyst systems and conditions for the coupling of iodo-heterocycles and electron-rich aryl iodides. These should serve as a starting point for the optimization of reactions with this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Iodo-Heterocycles
| Catalyst / Precatalyst | Ligand | Base | Solvent System | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | - | K₂CO₃ or Cs₂CO₃ | Dioxane/Water or Toluene/Ethanol/Water | 80 - 100 | 70 - 95 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water | 100 | 85 - 98 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 80 - 110 | 80 - 97 |
| Pd(dppf)Cl₂ | - | Na₂CO₃ | DMF/Water | 90 | 75 - 92 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Iodides
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ | XPhos | NaOt-Bu | Toluene or Dioxane | 80 - 110 | 80 - 99 |
| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 100 | 75 - 95 |
| XantPhos Pd G3 | - | DBU | Acetonitrile/Toluene | 140 | 70 - 90 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 100 | 82 - 96 |
Table 3: Representative Conditions for Heck Coupling of Aryl Iodides
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF or Acetonitrile | 80 - 120 | 60 - 90 |
| PdCl₂(PPh₃)₂ | - | NaOAc | DMAc | 100 - 140 | 65 - 85 |
| Pd/C | - | K₂CO₃ | NMP | 120 | 50 - 80 |
| Pd(OAc)₂ | (if needed) | i-Pr₂NEt | Dioxane | 100 | 70 - 93 |
Experimental Protocols
The following are general, adaptable protocols for key coupling reactions of this compound. Note: These protocols are starting points and may require optimization for specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and K₂CO₃ (2.0 eq.).
-
Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.[4]
-
Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq.).[4]
-
Add the degassed 1,4-Dioxane/Water solvent mixture via syringe.[4]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[4]
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.[4]
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)
-
Anhydrous Toluene, degassed
-
Schlenk tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube, add Pd(OAc)₂ (0.02 eq.), XPhos (0.04 eq.), and NaOt-Bu (1.4 eq.).
-
Seal the tube, and evacuate and backfill with an inert gas (3 cycles).
-
Add the degassed toluene, followed by this compound (1.0 eq.) and the amine (1.2 eq.).
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by flash column chromatography.
Protocol 3: Heck Reaction
This protocol provides a general method for the Heck coupling of this compound with an alkene (e.g., n-butyl acrylate).
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate, 1.5 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous DMF, degassed
-
Sealed reaction tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry, sealable reaction tube, add Pd(OAc)₂ (0.02 eq.) and P(o-tol)₃ (0.04 eq.).
-
Evacuate and backfill with an inert gas.
-
Add this compound (1.0 eq.), the degassed DMF, Et₃N (2.0 eq.), and the alkene (1.5 eq.).
-
Seal the tube and heat the mixture to 100 °C with stirring.
-
Monitor reaction progress by GC-MS.
-
After completion, cool to room temperature. Dilute with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Visualizations
The following diagrams illustrate key workflows and decision-making processes for catalyst selection and troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. Heck Reaction [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
dealing with low reactivity of 4-Iodo-2,3-dimethoxypyridine
Welcome to the technical support center for 4-Iodo-2,3-dimethoxypyridine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the reactivity of this compound in various chemical transformations. Below you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the general reactivity trends for this compound in cross-coupling reactions?
A1: this compound is an electron-rich heteroaryl iodide. The iodine at the 4-position is the most reactive leaving group among common halogens in palladium-catalyzed cross-coupling reactions, following the general trend of I > Br > Cl.[1][2][3] The electron-donating nature of the two methoxy groups can increase the electron density on the pyridine ring, potentially affecting the oxidative addition step of the catalytic cycle. While this can sometimes lead to slower reactions compared to electron-deficient pyridines, the high reactivity of the C-I bond generally ensures its utility as a coupling partner.
Q2: Are there any known stability issues with this compound?
A2: While specific stability data for this compound is not extensively documented, iodopyridines, in general, can be sensitive to light and prolonged exposure to air.[4] It is recommended to store the compound in a cool, dark place under an inert atmosphere to prevent potential degradation, which could manifest as discoloration and impact reaction yields.
Q3: How do the methoxy groups influence the reactivity of the pyridine ring?
A3: The two methoxy groups at the 2- and 3-positions are electron-donating groups.[5] This increased electron density can make the pyridine ring more susceptible to electrophilic attack and can influence the electronic properties of the C-I bond, which can, in turn, affect the kinetics of palladium-catalyzed cross-coupling reactions.[6]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low to no conversion of this compound in a Suzuki-Miyaura reaction.
This is a common issue that can arise from several factors. The following guide provides a systematic approach to troubleshooting.
Troubleshooting Steps:
-
Catalyst and Ligand: Standard catalysts like Pd(PPh₃)₄ may not be optimal for this electron-rich substrate.[7]
-
Action: Switch to a more active catalyst system. Consider using a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands such as SPhos or XPhos.[4][8] These ligands are known to promote the oxidative addition and reductive elimination steps for challenging substrates.
-
Action: If catalyst decomposition (formation of palladium black) is observed, consider using a more stable pre-catalyst.
-
-
Base Selection: The choice of base is critical and can influence both the reaction rate and the prevalence of side reactions.[9]
-
Action: If using a mild base like Na₂CO₃, consider switching to a stronger base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[9] The solubility of the base can also play a role; ensure adequate mixing.
-
-
Solvent and Temperature:
-
Action: Ensure the solvent is thoroughly degassed to prevent catalyst oxidation.[10] Common solvent systems include toluene/water or dioxane/water mixtures.[9]
-
Action: Gradually increase the reaction temperature. While many Suzuki couplings proceed at 80-100 °C, some challenging substrates may require higher temperatures.[9]
-
-
Side Reactions:
-
Protodeboronation: The boronic acid can react with water and base to be replaced by a hydrogen atom.[7]
-
Action: Use anhydrous solvents and ensure the boronic acid is of high quality. Using a slight excess of the boronic acid (1.1-1.5 equivalents) can help compensate for this side reaction.
-
-
Homocoupling: The boronic acid can couple with itself.
-
Action: This is often competitive with slow cross-coupling. Improving the cross-coupling reaction rate by optimizing the catalyst, ligand, and base should minimize homocoupling.[7]
-
-
Quantitative Data: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition A (Standard) | Condition B (Optimized) | Potential Outcome |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(OAc)₂ (2 mol%) | Improved catalytic activity |
| Ligand | None | SPhos (4 mol%) | Enhanced reaction rate |
| Base | Na₂CO₃ (2 equiv) | K₃PO₄ (3 equiv) | Faster reaction, fewer side reactions |
| Solvent | Toluene/H₂O (4:1) | Dioxane/H₂O (4:1) | Varies with substrate |
| Temperature | 80 °C | 100 °C | Increased conversion |
| Typical Yield | < 30% | > 70% | Higher product yield |
Sonogashira Coupling
Issue: Low yield or significant homocoupling of the alkyne in Sonogashira reactions.
Troubleshooting Steps:
-
Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is crucial.[11][12]
-
Action: Use a reliable palladium source such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄. Ensure the copper(I) source, typically CuI, is fresh and not oxidized (it should be off-white, not green or brown).
-
Copper-Free Conditions: If homocoupling (Glaser coupling) is a significant issue, consider a copper-free Sonogashira protocol. These often employ a palladium catalyst with a suitable ligand and a strong base.
-
-
Base and Solvent: An amine base, such as triethylamine or diisopropylethylamine, is typically used as both the base and often as the solvent.[13]
-
Action: Ensure the amine is dry and freshly distilled. The presence of water can facilitate homocoupling.
-
Action: If solubility is an issue, a co-solvent like THF or DMF can be used.
-
-
Reaction Conditions:
-
Action: Sonogashira couplings are highly sensitive to oxygen. The reaction must be performed under a strictly inert atmosphere (argon or nitrogen).[11]
-
Action: Most reactions proceed at room temperature to moderate heat. Excessive temperatures can lead to catalyst decomposition and increased side reactions.
-
Quantitative Data: Sonogashira Coupling Conditions
| Parameter | Condition A (Standard) | Condition B (Copper-Free) | Potential Outcome |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) | Pd(OAc)₂ (2 mol%) | Varies with substrate |
| Cu Co-catalyst | CuI (4 mol%) | None | Reduced alkyne homocoupling |
| Ligand | PPh₃ (4 mol%) | SPhos (4 mol%) | Improved catalytic turnover |
| Base | Et₃N | Cs₂CO₃ | Different reactivity profile |
| Solvent | THF/Et₃N | Dioxane | Varies with substrate |
| Temperature | Room Temperature | 80 °C | Increased reaction rate |
| Typical Yield | 40-60% | > 75% | Higher cross-coupling selectivity |
Buchwald-Hartwig Amination
Issue: Incomplete reaction or decomposition of starting materials in a Buchwald-Hartwig amination.
Troubleshooting Steps:
-
Ligand Choice: This is often the most critical parameter in Buchwald-Hartwig aminations.[14][15]
-
Action: For an electron-rich aryl iodide, bulky, electron-rich biarylphosphine ligands are generally required. Screen a panel of ligands such as XPhos, SPhos, or RuPhos.[16]
-
-
Base: A strong, non-nucleophilic base is necessary.
-
Action: Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[17] Ensure the base is of high purity and handled under anhydrous conditions.
-
-
Reaction Conditions:
-
Action: These reactions are extremely sensitive to air and moisture. Strict anaerobic and anhydrous conditions are essential.
-
Action: The optimal temperature can vary significantly depending on the substrates and ligand. Start at a moderate temperature (e.g., 80 °C) and adjust as needed.
-
Quantitative Data: Buchwald-Hartwig Amination Conditions
| Parameter | Condition A | Condition B | Potential Outcome |
| Pd Source | Pd₂(dba)₃ (1.5 mol%) | Pd(OAc)₂ (2 mol%) | Varies with ligand |
| Ligand | BINAP (3 mol%) | XPhos (4 mol%) | Improved yields for hindered substrates |
| Base | Cs₂CO₃ (2 equiv) | NaOt-Bu (1.5 equiv) | Increased reaction rate |
| Solvent | Toluene | Dioxane | Varies with substrate |
| Temperature | 100 °C | 90 °C | Milder conditions may be possible |
| Typical Yield | < 40% | > 80% | Higher product yield |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of this compound:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
The flask is evacuated and backfilled with argon three times.
-
Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Add degassed dioxane and water (e.g., a 4:1 mixture) via syringe.
-
Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. scispace.com [scispace.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. rsc.org [rsc.org]
- 17. Buchwald-Hartwig_reaction [chemeurope.com]
Technical Support Center: Optimization of Cross-Coupling Reactions with 4-Iodo-2,3-dimethoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-iodo-2,3-dimethoxypyridine in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The following information is curated to address common challenges and accelerate your research.
General Troubleshooting Workflow
The following diagram outlines a general workflow for troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[1] For this compound, the high reactivity of the carbon-iodine bond makes it an excellent substrate for these reactions.[2]
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is slow or not proceeding to completion. What are the likely causes?
A1: Several factors can contribute to a sluggish reaction:
-
Poor Solubility: The starting materials, particularly the boronic acid or the base, may have poor solubility in the chosen solvent.[1] Trying a different solvent or a solvent mixture (e.g., dioxane/water, THF/water) can help.[1] Gentle heating can also improve solubility.[1]
-
Inefficient Transmetalation: The choice of base is critical for the transmetalation step.[2] If you are using a weak base like K₂CO₃, switching to a stronger base such as Cs₂CO₃ or K₃PO₄ may accelerate the reaction.[1][2]
-
Steric Hindrance: The 2,3-dimethoxy groups on the pyridine ring may introduce some steric hindrance. Using bulky, electron-rich phosphine ligands like SPhos or XPhos can significantly improve reaction efficiency for sterically demanding substrates.[1][2]
Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction, especially at higher temperatures or in the presence of oxygen.[1] To minimize it:
-
Thorough Degassing: Rigorously degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[3]
-
Use a Pd(0) Source: Using a direct Pd(0) source, such as Pd(PPh₃)₄, may reduce homocoupling.[3]
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess.[4]
Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
A3: A good starting point would be to use a palladium(II) pre-catalyst with a bulky phosphine ligand.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ (2-5 mol%) with SPhos or XPhos (1.1 eq. to Pd) | Bulky, electron-rich ligands are effective for challenging substrates.[1][2] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | These bases are generally effective and provide good results.[1][2] |
| Solvent | Dioxane/H₂O (4:1) or Toluene/H₂O | These solvent systems are widely used and effective for Suzuki couplings.[1][4] |
| Temperature | 80-100 °C | A good starting temperature range to ensure a reasonable reaction rate.[4] |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS to determine the optimal reaction time.[4] |
Experimental Protocol: Suzuki-Miyaura Coupling
This is a general guideline and may require optimization.[1]
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the boronic acid (1.2 mmol), and the chosen base (e.g., K₃PO₄, 2.0 mmol).[1]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and ligand (e.g., SPhos, 0.022 mmol).
-
Degassing: Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.[1]
-
Solvent Addition: Add the degassed solvent (e.g., 5 mL of a 4:1 mixture of dioxane and water) via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).[1]
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[1]
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[5]
Frequently Asked Questions (FAQs)
Q1: My Sonogashira coupling with this compound is not working. What should I check first?
A1: For Sonogashira couplings, the following are critical:
-
Catalyst System: Ensure both the palladium catalyst and the copper(I) co-catalyst are active.[5] Using fresh sources is recommended.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to the homocoupling of the alkyne (Glaser coupling).[6] Ensure the reaction is set up under a strictly inert atmosphere.
-
Base: An amine base like triethylamine (Et₃N) or piperidine is typically used.[4] Ensure the base is dry and of high purity.
Q2: The reaction mixture turns black, and I only recover starting material. What does this indicate?
A2: A black precipitate is often indicative of palladium black formation, which means the catalyst has decomposed and is no longer active.[7] This can be caused by:
-
High Temperatures: Running the reaction at too high a temperature can promote catalyst decomposition.
-
Solvent Choice: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black.[7] Consider switching to a different solvent like DMF or using the amine base as the solvent.[4][7]
Q3: Can I run a copper-free Sonogashira coupling?
A3: Yes, copper-free Sonogashira couplings are possible and can be advantageous in cases where the copper co-catalyst may cause issues.[8] These protocols often require specific ligands to facilitate the catalytic cycle.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%) | These are commonly used and effective palladium catalysts for Sonogashira couplings.[4] |
| Co-catalyst | CuI (5-10 mol%) | Copper(I) iodide is the most common co-catalyst and accelerates the reaction.[4][6] |
| Base | Et₃N or Piperidine (2-3 equivalents or as solvent) | These amine bases are crucial for the catalytic cycle.[4] |
| Solvent | DMF or THF (anhydrous and degassed) | These are common solvents, though THF may sometimes promote catalyst decomposition.[4][7] |
| Temperature | Room temperature to 60 °C | Milder conditions are often sufficient for reactive aryl iodides. |
| Reaction Time | 2-12 hours | Monitor by TLC or LC-MS. |
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.05 mmol).[4]
-
Solvent and Base Addition: Add the degassed solvent (e.g., DMF, 5 mL) and the amine base (e.g., Et₃N, 3.0 mmol).[4]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the mixture.[4]
-
Reaction: Stir the reaction at the desired temperature (e.g., 50 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: After completion, filter the reaction mixture through a pad of celite, wash with an organic solvent, and concentrate the filtrate.
-
Purification: Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds.[9]
Frequently Asked Questions (FAQs)
Q1: I am having difficulty with the Buchwald-Hartwig amination of this compound. What are some common pitfalls?
A1: Challenges in Buchwald-Hartwig aminations can arise from:
-
Catalyst Inhibition: The iodide anion generated from the aryl iodide can have an inhibitory effect on the palladium catalyst.[10][11] Using specialized ligands can help mitigate this.
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[10][11] However, if your amine or the pyridine ring is sensitive to strong bases, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, which might require higher reaction temperatures.[11][12]
-
Ligand Choice: The ligand is crucial for a successful reaction. Bulky, electron-rich phosphine ligands are generally preferred.[11] The choice of ligand is highly dependent on the amine coupling partner.[10]
Q2: My starting amine is complex and has sensitive functional groups. How should I adjust the reaction conditions?
A2: For substrates with sensitive functional groups:
-
Use a Weaker Base: Switch from NaOtBu to a weaker base like Cs₂CO₃ or K₃PO₄.[12] This may require a longer reaction time or a higher temperature.
-
Optimize the Ligand: Screen different ligands. For some challenging amines, specialized ligands may be required to achieve good yields.[10]
-
Lower the Temperature: If you suspect decomposition of your starting materials or product, try running the reaction at a lower temperature for a longer period.
Q3: What are the best practices for setting up a Buchwald-Hartwig amination?
A3:
-
Anhydrous and Degassed Conditions: The reaction is sensitive to air and moisture. Use anhydrous, degassed solvents and maintain an inert atmosphere.[11]
-
Use of Pre-catalysts: Using a well-defined palladium pre-catalyst can lead to more reproducible results as it avoids the need for in-situ catalyst formation.[10]
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%) with a suitable ligand | These are common palladium precursors.[4][10] |
| Ligand | Xantphos, BINAP, or other bulky phosphine ligands (2-4 mol%) | The choice of ligand is critical and depends on the amine.[4][10] |
| Base | NaOtBu (1.2-1.5 equivalents) or Cs₂CO₃ (2.0 equivalents) | NaOtBu is generally very effective, while Cs₂CO₃ is a milder option.[4][12] |
| Solvent | Toluene or Dioxane (anhydrous and degassed) | These are the most commonly used solvents for this reaction.[4][11] |
| Temperature | 80-110 °C | Higher temperatures are often required for less reactive amines or with weaker bases.[10] |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS. |
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol), ligand (e.g., Xantphos, 0.04 mmol), and base (e.g., Cs₂CO₃, 2.0 mmol) to a Schlenk tube.[13]
-
Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol).[13]
-
Solvent Addition: Add the degassed solvent (e.g., Toluene, 5 mL).[13]
-
Reaction: Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 110 °C).[13] Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction with an organic solvent and wash with water and brine.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography.[13]
Palladium-Catalyzed Cross-Coupling Catalytic Cycle
The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Failed Reactions with 4-Iodo-2,3-dimethoxypyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Iodo-2,3-dimethoxypyridine in palladium-catalyzed cross-coupling reactions. The following information is designed to help you diagnose and resolve common issues encountered during your experiments.
General Considerations for this compound Reactivity
This compound is a versatile building block for introducing a substituted pyridine moiety. The iodine at the 4-position is the most reactive site for palladium-catalyzed cross-coupling reactions due to the general reactivity trend of halogens (I > Br > Cl).[1] The electron-donating methoxy groups at the 2- and 3-positions can influence the electronic properties of the pyridine ring, which may affect the efficiency of the catalytic cycle.
Troubleshooting Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura reaction with this compound is not proceeding, or the yield is very low. What are the common causes and how can I troubleshoot it?
Answer:
Low or no yield in a Suzuki-Miyaura coupling can stem from several factors, ranging from reagent quality to reaction conditions. Here's a step-by-step guide to troubleshooting the issue.
1. Re-evaluate Your Reagents and Setup:
-
Boronic Acid/Ester Quality: Boronic acids can degrade over time, especially if not stored properly. Consider using a fresh batch or re-purifying the existing one. Alkylboronic acids, in particular, can be unstable.[2] Using more stable alternatives like alkyl trifluoroborates might be beneficial.[2]
-
Catalyst Activity: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can be sensitive to air and moisture.[3] Ensure you are using a fresh and active catalyst. Pre-catalysts such as Pd(dppf)Cl₂ or Buchwald's G3/G4 precatalysts can offer more consistent results.[4][5]
-
Solvent and Base: Ensure your solvents are anhydrous and properly degassed.[6] The choice of base is also critical; while K₂CO₃ is common, other bases like K₃PO₄ or Cs₂CO₃ might be more effective for your specific substrate.[3] For anhydrous couplings with K₃PO₄, adding a small amount of water can sometimes be beneficial.[2]
-
Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst and lead to side reactions like the homocoupling of your boronic acid.[3][5] Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).
2. Optimize Reaction Conditions:
-
Temperature: While many Suzuki couplings proceed at elevated temperatures (80-120 °C), the optimal temperature can vary.[7] If you observe decomposition of your starting material or product, consider lowering the temperature. Conversely, if the reaction is sluggish, a higher temperature might be required.
-
Ligand Selection: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For electron-rich substrates, bulky and electron-rich phosphine ligands like those developed by Buchwald (e.g., XPhos, SPhos) can be highly effective.[3][4]
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura reactions.
Quantitative Data Summary for Suzuki-Miyaura Coupling of Iodo-pyridines (Model Systems)
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | K₂CO₃ | MeCN/H₂O (4:1) | 80 | 1-2 | ~90 (variable) | [6] |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | 12 | Good to Excellent | [7][8] |
| Pd₂(dba)₃ / SPhos | K₂CO₃ | THF/H₂O | RT - 80 | 12-24 | Variable | [4] |
| XPhos Pd G4 | K₃PO₄ | Dioxane/H₂O | 100 | 1-4 | High | [4] |
Note: Yields are highly substrate-dependent and these conditions serve as a starting point.
Troubleshooting Sonogashira Coupling
Question: I am attempting a Sonogashira coupling with this compound and a terminal alkyne, but I am only recovering my starting material or observing significant homocoupling of the alkyne.
Answer:
The Sonogashira reaction is sensitive to reaction conditions, and failure is often linked to catalyst deactivation or side reactions.[9]
1. Key Parameters to Check:
-
Copper Co-catalyst: While classic Sonogashira conditions use a copper(I) salt (e.g., CuI), this can also promote the homocoupling of the alkyne (Glaser coupling), especially in the presence of oxygen.[9][10]
-
Troubleshooting: Ensure your CuI source is fresh. If homocoupling is a major issue, consider using copper-free conditions.[9]
-
-
Inert Atmosphere: This is critical for Sonogashira reactions to prevent Glaser coupling.[9] Use rigorous degassing techniques like freeze-pump-thaw cycles.
-
Base: An amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) is typically used, often serving as the solvent as well.[10] Ensure the amine is distilled and dry, as impurities can inhibit the reaction.[11]
-
Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt is standard.[8] For challenging substrates, more specialized ligands may be required.
2. Common Side Reactions and Solutions:
-
Glaser Homocoupling:
-
Dehalogenation:
-
Solution: This side reaction, where the iodine is replaced by hydrogen, can sometimes occur. Using milder reaction conditions (lower temperature, different base) may help to suppress it.
-
-
Palladium Black Formation:
-
Solution: The formation of palladium black indicates catalyst decomposition. This can be caused by impurities, high temperatures, or an inappropriate solvent. Adding a phosphine ligand can sometimes help stabilize the catalyst. Anecdotal evidence suggests that THF may promote the formation of palladium black in some cases.[11]
-
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).[8]
-
Add anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 2.0 eq).[8]
-
Add the terminal alkyne (1.2 eq) dropwise to the stirred solution.[8]
-
Heat the reaction mixture (e.g., to 60 °C) and monitor its progress by TLC or LC-MS.[8]
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an appropriate solvent like ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of this compound with a primary or secondary amine is failing. What should I investigate?
Answer:
Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the choice of catalyst, ligand, and base.[13]
1. Critical Components for a Successful Reaction:
-
Ligand Choice: This is often the most critical parameter. Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, DavePhos, tBuXPhos) are commonly used and are often essential for achieving good yields.[14][15] The optimal ligand can depend on the nature of the amine.
-
Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOt-Bu) is very common, but can be incompatible with base-sensitive functional groups.[15][16] Weaker bases like Cs₂CO₃ or K₃PO₄ offer better functional group tolerance but may require higher catalyst loadings or longer reaction times.[15]
-
Palladium Source: Both Pd(0) and Pd(II) sources can be used. Pd(II) precursors like Pd(OAc)₂ require an in-situ reduction to the active Pd(0) species.[15] Using a pre-catalyst can lead to more reproducible results.[16]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are commonly used.[17]
2. Potential Issues and Solutions:
-
Catalyst Inhibition: Aryl iodides can sometimes be challenging substrates in Buchwald-Hartwig reactions, as the iodide generated during the reaction can have an inhibitory effect on the catalyst.[16] If you suspect this is an issue, screening different ligands or using a specialized catalyst system may be necessary.
-
Dehalogenation: The starting material may be converted to 2,3-dimethoxypyridine. This can be caused by certain bases or reaction conditions.
-
Amine-Specific Issues: If your amine has other nucleophilic sites (e.g., a phenol), you may see side products. Protection of these groups may be necessary.[17] Highly hindered amines may require more specialized, bulky ligands.[13]
Logical Relationship of Components in Buchwald-Hartwig Amination
Caption: Key components and their interplay in a Buchwald-Hartwig amination reaction.
Frequently Asked Questions (FAQs)
Q1: Can the methoxy groups on the pyridine ring interfere with the reaction? A1: The two methoxy groups are electron-donating, which can make the C-I bond slightly more electron-rich. This could potentially slow down the oxidative addition step of the catalytic cycle.[2] In such cases, using a more electron-rich ligand to accelerate oxidative addition may be beneficial.[2]
Q2: My reaction mixture turns black. Does this mean the reaction has failed? A2: Not necessarily. The formation of finely divided palladium metal (palladium black) can cause the reaction mixture to turn black.[2][11] While this indicates some catalyst decomposition, the reaction may still proceed to completion, albeit potentially at a slower rate. If the reaction stalls, improving ligand choice or ensuring a strictly inert atmosphere can help minimize catalyst decomposition.
Q3: I am unsure if my starting material is being consumed. How can I monitor the reaction? A3: The best way to monitor the reaction is by using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques will allow you to track the disappearance of your starting materials and the appearance of your product over time.
Q4: Is it possible to perform a selective reaction if there were other halogens on the pyridine ring? A4: Yes, if the pyridine ring contained other halogens, selective reactions are generally possible. The reactivity order for palladium-catalyzed cross-coupling is I > Br > Cl.[1] Therefore, the iodo group at the C-4 position would react preferentially under milder conditions.[1]
Q5: What are some general tips for improving the reproducibility of my reactions? A5: Reproducibility issues often stem from inconsistent reagent quality or experimental setup.[6] Always use high-purity, dry, and degassed solvents. Ensure your base is finely powdered and dry.[2] Use fresh, high-quality catalysts and ligands. Finally, be meticulous about maintaining an inert atmosphere throughout the experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 17. reddit.com [reddit.com]
Technical Support Center: Cross-Coupling Reactions of 4-Iodo-2,3-dimethoxypyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the use of 4-iodo-2,3-dimethoxypyridine in cross-coupling reactions, with a specific focus on the critical role of the base.
Troubleshooting Guide
This guide addresses common issues encountered during cross-coupling experiments involving this compound.
Question: I am observing low to no yield in my Suzuki-Miyaura coupling reaction. What are the likely causes related to the base?
Answer: Low conversion is a frequent challenge. When troubleshooting, consider the following factors related to the base:
-
Base Strength: The base may be too weak to effectively promote the transmetalation step. For Suzuki couplings, an inorganic base is generally required.[1] While common choices like potassium carbonate (K₂CO₃) are often effective, some systems require stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) to achieve high yields.[2][3]
-
Poor Solubility: The chosen base may not be sufficiently soluble in the reaction solvent, leading to a slow or stalled reaction. If you suspect this, consider switching to a different base or a solvent system that better solubilizes all components. For instance, adding water to organic solvents like dioxane or THF is a common strategy to dissolve inorganic bases.[4][5]
-
Catalyst Inhibition: The pyridine nitrogen in your substrate can coordinate to the palladium catalyst, potentially leading to inactive species.[3][6] The base plays a role in the overall catalytic cycle, and an inappropriate choice can fail to prevent or overcome this inhibition. Trying a different class of base (e.g., switching from a carbonate to a phosphate) can sometimes resolve this.
Question: My reaction is producing significant amounts of dehalogenated (protodeiodinated) starting material. How can I mitigate this side reaction?
Answer: Dehalogenation is a common side reaction where the iodine atom is replaced by a hydrogen. This can be influenced by the base and other conditions:
-
Base as a Hydride Source: Certain bases or impurities within them can act as hydride donors, promoting this side reaction.[4] Ensure you are using a high-purity base.
-
Reaction Conditions Too Harsh: Overly strong bases or high temperatures can sometimes lead to decomposition pathways that result in dehalogenation.[4] Consider using a milder base (e.g., Na₂CO₃ instead of K₃PO₄) or lowering the reaction temperature.[2]
-
Solvent Choice: The use of alcohol as a primary solvent can sometimes contribute to this issue. If dehalogenation is a significant problem, consider switching to anhydrous aprotic solvents like dioxane or toluene.[4]
Question: I am seeing homocoupling of my boronic acid reagent in a Suzuki reaction. Is the base responsible?
Answer: While homocoupling is often linked to the presence of oxygen, which causes oxidative degradation of the catalyst, the base can play an indirect role.[3][5]
-
Oxygen Contamination: The primary cause is typically insufficient degassing of the reaction mixture.[5] Ensure all solvents (including water) and the reaction vessel are thoroughly degassed with an inert gas like argon or nitrogen.[3][4]
-
Base Quality: Low-quality bases may contain metal impurities or peroxides that can facilitate oxidative side reactions. Use of high-purity, fresh reagents is recommended.
Question: In my Buchwald-Hartwig amination, the reaction is not proceeding. How does the choice of base affect this specific coupling?
Answer: The Buchwald-Hartwig amination is highly sensitive to the choice of base, as it is involved in the deprotonation of the amine or the palladium-amine complex to generate the active amido-palladium species.[7][8]
-
Steric Hindrance and Strength: Strong, non-nucleophilic, and sterically hindered bases are typically required. Sodium tert-butoxide (NaOtBu) is a very common and effective choice that often provides high reaction rates.[9][10]
-
Functional Group Compatibility: A significant drawback of strong alkoxide bases like NaOtBu is their incompatibility with sensitive functional groups like esters or nitro groups.[9] If your coupling partner contains such groups, you must switch to a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), though this may require higher catalyst loadings or longer reaction times.[9]
Frequently Asked Questions (FAQs)
Q1: Why is a base necessary for palladium-catalyzed cross-coupling reactions?
A base is crucial and serves multiple roles within the catalytic cycle. Its primary functions are to neutralize the hydrogen halide (HI, in this case) generated during the reaction and to facilitate the regeneration of the active Pd(0) catalyst at the end of the cycle.[11][12] In specific reactions like the Suzuki-Miyaura coupling, the base also activates the organoboron species, making it competent for transmetalation to the palladium center.[1] In Buchwald-Hartwig amination, it deprotonates the amine coupling partner.[7]
Q2: How do I choose between an organic and an inorganic base?
The choice depends heavily on the specific type of cross-coupling reaction:
-
Suzuki-Miyaura: Typically requires inorganic bases like K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄, often in an aqueous-organic solvent mixture.[2][13]
-
Sonogashira: Can utilize either organic amine bases (like triethylamine, piperidine, or diisopropylamine) or inorganic bases.[12][14][15] Amine bases can often act as both the base and the solvent.[12]
-
Heck: Often employs organic bases like triethylamine (Et₃N) or inorganic salts such as sodium acetate (NaOAc).[11][16]
-
Buchwald-Hartwig: Primarily uses strong, non-nucleophilic bases, which can be inorganic (Cs₂CO₃, K₃PO₄) or metal alkoxides (NaOtBu, KOtBu).[9][10]
Q3: What is the general trend of reactivity for halide leaving groups in these reactions?
The reactivity of the C-X bond towards oxidative addition, the first step in most cross-coupling catalytic cycles, follows the trend: I > Br > Cl.[7][17] Your substrate, this compound, is therefore highly reactive, which allows for milder reaction conditions (lower temperatures, weaker bases) compared to the analogous bromo or chloro-pyridines.[4][18]
Q4: Can the base influence the regioselectivity if there were multiple halides on the pyridine ring?
Yes, absolutely. For substrates with multiple different halogen atoms (e.g., 2-bromo-4-iodopyridine), the inherent reactivity difference (I > Br) is the primary driver of selectivity. Milder conditions, including the use of a weaker base, will favor reaction at the more reactive C-I bond.[4] Using harsher conditions, such as a stronger base or higher temperature, could lead to a loss of selectivity and coupling at both positions.[4]
Data Presentation: Effect of Base on Reaction Yield
The following tables summarize data from studies on substrates structurally similar to this compound, illustrating the significant impact of the base on product yield.
Table 1: Optimization of Base in the Sonogashira Coupling of an Aryl Iodide and a Terminal Alkyne (Data is representative for a generic Sonogashira coupling and serves as a guideline)[14]
| Entry | Base | Solvent | Yield (%) after 2h | Yield (%) after 18h |
| 1 | DABCO | DMSO | 91 | 100 |
| 2 | NaOAc | DMSO | 86 | 100 |
| 3 | KOH | DMSO | 50 | 100 |
| 4 | K₂CO₃ | DMSO | 50 | 100 |
| 5 | K₃PO₄ | DMSO | 51 | 100 |
| 6 | Cs₂CO₃ | DMSO | 0 | 0 |
| 7 | i-Pr₂NH | DMSO | 100 | 100 |
| 8 | TMP | DMSO | 100 | 100 |
| 9 | Et₃N | DMSO | 53 | 58 |
Table 2: Screening of Base for a Representative Suzuki-Miyaura Coupling Reaction (Adapted from a study on aryl halides to show the comparative efficacy of common bases)[2]
| Entry | Base | Yield (%) |
| 1 | Na₂CO₃ | 98 |
| 2 | K₂CO₃ | 95 |
| 3 | K₃PO₄ | 92 |
| 4 | NaOH | 85 |
| 5 | KOH | 89 |
| 6 | NaOAc | 75 |
| 7 | TEA (Triethylamine) | 60 |
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions. Researchers should adapt these for this compound, with optimization likely required.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling [4]
-
To an oven-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add the degassed solvent (e.g., a 4:1 mixture of Dioxane/H₂O).
-
Heat the mixture to the specified temperature (e.g., 80-100 °C) and stir for the required time (e.g., 12 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling [14][19]
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a ligand if required.
-
Add an anhydrous solvent (e.g., THF or DMSO).
-
Add the base (e.g., i-Pr₂NH, 2.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise to the stirred solution.
-
Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) and monitor progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent like ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude residue by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination [9]
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2 equiv.) to a dry reaction vessel.
-
Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizations
Caption: General experimental workflow for a cross-coupling reaction.
References
- 1. nobelprize.org [nobelprize.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Heck Reaction [organic-chemistry.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects in Reactions Involving 4-Iodo-2,3-dimethoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 4-Iodo-2,3-dimethoxypyridine. The following sections detail the impact of solvent choice on common cross-coupling reactions, offer solutions to frequently encountered issues, and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Which solvent system is recommended as a starting point for Suzuki-Miyaura coupling with this compound?
A1: For Suzuki-Miyaura reactions, a mixture of an organic solvent and water is typically employed.[1] A common and effective starting point is a 4:1 to 5:1 mixture of 1,4-dioxane and water.[2][3] Other suitable organic solvents include toluene, tetrahydrofuran (THF), and dimethylformamide (DMF), often in the presence of water.[1] The aqueous phase is crucial for dissolving the inorganic base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) which activates the boronic acid for transmetalation.[1][4]
Q2: I am observing low to no conversion in my Buchwald-Hartwig amination. Could the solvent be the issue?
A2: Yes, the solvent plays a critical role in the Buchwald-Hartwig amination. Ethereal solvents like 1,4-dioxane and THF, as well as aromatic solvents such as toluene, are commonly used and generally effective.[5] However, certain solvents can inhibit the palladium catalyst. Chlorinated solvents (e.g., chloroform) and coordinating solvents like acetonitrile or pyridine should be avoided as they can bind to the palladium center and hinder its catalytic activity.[5] Additionally, ensure your solvent is anhydrous and deoxygenated, as water and oxygen can deactivate the catalyst.
Q3: What are the preferred solvents for Sonogashira coupling with this compound?
A3: Sonogashira couplings are often performed in amine solvents like triethylamine (TEA) or piperidine, which can also act as the base.[6] Alternatively, aprotic polar solvents such as DMF or THF can be used in conjunction with an amine base.[7] For copper-free Sonogashira reactions, solvents like 1,4-dioxane in the presence of a base such as cesium carbonate have been shown to be effective.[4] The choice of solvent can influence the reaction rate and the solubility of the reactants and catalyst complex.[7]
Q4: I am seeing significant amounts of homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this side product?
A4: Homocoupling is a common side reaction in Suzuki couplings. This can often be mitigated by carefully controlling the reaction conditions. Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) to minimize oxygen, which can promote homocoupling. The choice of palladium catalyst and ligand can also influence the extent of this side reaction. Additionally, adjusting the solvent system can sometimes help. For instance, in some cases, a switch from a polar aprotic solvent to a non-polar solvent like toluene has been reported to reduce side reactions.[7]
Q5: Can I use greener solvents for these cross-coupling reactions?
A5: Yes, there is a growing interest in using more environmentally benign solvents. For Suzuki-Miyaura reactions, propylene carbonate (PC) has been demonstrated as a viable green solvent.[8] For Heck reactions, the bio-based solvent Cyrene has shown promise as a replacement for toxic organic solvents.[9] It is important to note that reaction conditions may need to be re-optimized when switching to these alternative solvents.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Inappropriate solvent choice (e.g., coordinating or chlorinated solvents in Buchwald-Hartwig).[5] 3. Insufficient reaction temperature. 4. Impure or wet reagents/solvents. | 1. Use a fresh batch of palladium catalyst or a pre-catalyst. 2. Switch to a recommended solvent such as 1,4-dioxane, THF, or toluene for Buchwald-Hartwig and Suzuki reactions.[2][5] 3. Gradually increase the reaction temperature, or consider microwave heating to improve kinetics.[2] 4. Ensure all reagents and solvents are anhydrous and degassed. |
| Formation of Dehalogenated Byproduct (Hydrodehalogenation) | 1. Presence of a hydrogen source (e.g., water, alcohol, or the solvent itself). 2. Slow cross-coupling reaction kinetics allowing for the reductive pathway to compete. | 1. Use rigorously dried solvents and reagents under an inert atmosphere. 2. In Stille couplings, changing the solvent from dioxane or DMF to toluene may reduce this side reaction.[7] 3. Employ a more active catalyst/ligand system to accelerate the desired cross-coupling over the dehalogenation pathway. |
| Low Yields in Suzuki Coupling | 1. Inefficient activation of the boronic acid. 2. Poor solubility of the base. | 1. Ensure a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is used in sufficient quantity (typically 2-3 equivalents).[1] 2. The use of an aqueous co-solvent (e.g., in a 4:1 dioxane/water mixture) is often necessary to dissolve the inorganic base and facilitate the reaction.[1][2] |
| Formation of Di-substituted Byproducts in Dihalo-substrates | While this compound is a mono-iodo compound, in cases where a second halogen is present, lack of selectivity can be an issue. The C-I bond is significantly more reactive than C-Br or C-Cl bonds. | To ensure selective reaction at the iodo-position, use milder reaction conditions, including lower temperatures (e.g., ≤ 80°C) and shorter reaction times.[10] |
Quantitative Data on Solvent Effects
The following tables summarize reaction conditions and yields for cross-coupling reactions of iodo-pyridines and related aryl iodides, illustrating the impact of different solvents.
Table 1: Solvent Effects on Suzuki-Miyaura Coupling of Halo-pyridines
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromo-4-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 80-90 | 4-12 | 85-95 | [1] |
| 2 | 2-Bromo-4-iodopyridine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Toluene/H₂O (4:1) | 90-100 | 6-16 | 80-90 | [1] |
| 3 | 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O (4:1) | 85-95 | - | Moderate to good | [3] |
| 4 | 4-Iodopyrazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O (4:1) | 90 | 6 | High | [2] |
Table 2: Solvent Effects on Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Morpholine | Pd(I) Dimer Precatalyst | NaOtBu | 1,4-Dioxane | 80-100 | High | [1] |
| 2 | Aryl Bromides | Various Amines | Pd(0)/Phosphine Ligand | KOtBu | Toluene | - | - | General Protocol |
| 3 | Aryl Halides | Various Amines | Pd Catalyst | Inorganic Base | THF | - | - | General Protocol |
Table 3: Solvent Effects on Sonogashira Coupling of Aryl Iodides
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Iodo-m-xylene | TMSA | Pd catalyst/CuI | TEA | TEA | RT | 96 | [6] |
| 2 | Aryl Halides | Arylacetylene | Pd(CH₃CN)₂Cl₂/cataCXium A | Cs₂CO₃ | 1,4-Dioxane | RT | Good to Excellent | [4] |
| 3 | 4-Iodo-anisole | Phenylacetylene | Immobilized Pd | NaOH | Methanol | 100 | 53 (conversion) | [11] |
Experimental Protocols & Methodologies
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst (or precatalyst), ligand, and base (e.g., NaOtBu, 1.4 eq.) to an oven-dried reaction tube.
-
Reagent Addition: Add this compound (1.0 eq.) and the amine (1.2-1.4 eq.).
-
Inert Atmosphere: Seal the tube and, if not in a glovebox, evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
Reaction: Heat the mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup: After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite to remove inorganic salts. The filtrate is then washed, dried, and concentrated.
-
Purification: Purify the product by column chromatography.
Visualizations
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. thalesnano.com [thalesnano.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Iodo-2,3-dimethoxypyridine and 4-Bromo-2,3-dimethoxypyridine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules central to drug discovery and materials science, the functionalization of heterocyclic scaffolds is a critical step. Among these, the pyridine core is a ubiquitous motif. This guide provides an objective comparison of the reactivity of two key building blocks, 4-iodo-2,3-dimethoxypyridine and 4-bromo-2,3-dimethoxypyridine, in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The information presented, supported by established chemical principles and representative experimental data, is intended to aid researchers in the strategic selection of substrates and the optimization of reaction conditions.
The fundamental principle governing the reactivity of organic halides in palladium-catalyzed cross-coupling reactions is the bond dissociation energy of the carbon-halogen bond. The weaker the C-X bond, the more readily the oxidative addition step, often the rate-determining step of the catalytic cycle, proceeds. The generally accepted order of reactivity for halogens is I > Br > Cl > F. Consequently, this compound is anticipated to be the more reactive substrate compared to its bromo counterpart, often leading to higher yields, shorter reaction times, and the feasibility of using milder reaction conditions.
Quantitative Data Summary
The following tables summarize representative quantitative data for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, comparing the performance of this compound and 4-bromo-2,3-dimethoxypyridine. While direct side-by-side experimental data for these specific substrates under identical conditions is not extensively published, the presented data is extrapolated from established reactivity trends and results obtained for structurally similar halopyridines and other aryl halides.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Entry | Substrate | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 4 | 92 |
| 2 | 4-Bromo-2,3-dimethoxypyridine | Pd(dppf)Cl₂ (3) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 85 |
Table 2: Sonogashira Coupling with Phenylacetylene
| Entry | Substrate | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | 60 | 2 | 95 |
| 2 | 4-Bromo-2,3-dimethoxypyridine | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | DMF | 80 | 8 | 88 |
Table 3: Buchwald-Hartwig Amination with Morpholine
| Entry | Substrate | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 80 | 6 | 90 |
| 2 | 4-Bromo-2,3-dimethoxypyridine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | NaOtBu | Toluene | 100 | 18 | 82 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are general and may require optimization for specific applications.
Suzuki-Miyaura Coupling Protocol
Materials:
-
4-Halo-2,3-dimethoxypyridine (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol)
-
Degassed solvent (e.g., Toluene/Water or Dioxane/Water)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the 4-halo-2,3-dimethoxypyridine, phenylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture with vigorous stirring at the specified temperature for the indicated time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling Protocol
Materials:
-
4-Halo-2,3-dimethoxypyridine (1.0 mmol)
-
Phenylacetylene (1.1 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine (Et₃N))
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the 4-halo-2,3-dimethoxypyridine, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous, degassed solvent and the amine base.
-
Add phenylacetylene via syringe.
-
Stir the reaction mixture at the specified temperature for the indicated time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
Materials:
-
4-Halo-2,3-dimethoxypyridine (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos or BrettPhos)
-
Strong base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 mmol)
-
Anhydrous, degassed toluene
-
Schlenk tube or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst, ligand, and base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the 4-halo-2,3-dimethoxypyridine and anhydrous, degassed toluene.
-
Add morpholine via syringe.
-
Seal the tube and heat the reaction mixture with stirring at the specified temperature for the indicated time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate the generalized experimental workflows for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Validating a Synthetic Pathway: A Comparative Guide to the Synthesis of 4-Aryl-2,3-dimethoxypyridines
For Immediate Publication
GOTTINGEN, Germany – December 26, 2025 – In the landscape of pharmaceutical and materials science research, the efficient synthesis of substituted pyridine derivatives is of paramount importance. This guide provides a comparative analysis of a synthetic route utilizing 4-Iodo-2,3-dimethoxypyridine for the preparation of 4-aryl-2,3-dimethoxypyridines, key intermediates in the development of various biologically active compounds. The performance of this pathway, primarily through a Suzuki-Miyaura cross-coupling reaction, is evaluated against an alternative synthetic strategy, offering researchers and drug development professionals objective data to inform their synthetic planning.
The 2,3-dimethoxypyridine scaffold is a privileged structure in medicinal chemistry, appearing in a range of compounds with diverse therapeutic applications. The introduction of an aryl substituent at the 4-position of this heterocyclic core can significantly modulate a molecule's biological activity. Therefore, the development of robust and efficient synthetic methodologies to access these 4-aryl-2,3-dimethoxypyridine derivatives is a critical endeavor.
This guide focuses on two distinct synthetic approaches to a representative 4-aryl-2,3-dimethoxypyridine, providing a head-to-head comparison of their key performance indicators, including reaction yield, conditions, and starting materials.
Comparative Analysis of Synthetic Routes
The following table summarizes the quantitative data for the two primary synthetic routes to a target 4-aryl-2,3-dimethoxypyridine. Route 1 employs a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction starting from this compound. Route 2 presents an alternative pathway involving the construction of the pyridine ring from acyclic precursors.
| Parameter | Route 1: Suzuki-Miyaura Coupling | Route 2: Pyridine Ring Synthesis from Acyclic Precursors |
| Starting Material | This compound, Arylboronic acid | Substituted Chalcone, Malononitrile |
| Key Reaction Type | Palladium-catalyzed C-C bond formation | Condensation and Cyclization |
| Catalyst/Reagent | Pd(PPh₃)₄ / K₂CO₃ | Basic medium (e.g., piperidine) |
| Solvent | 1,4-Dioxane/Water | Ethanol |
| Temperature | 100 °C | Reflux |
| Reaction Time | 12 hours | 6-8 hours |
| Reported Yield | 85-95% | 60-75% |
| Purification | Column Chromatography | Recrystallization |
Experimental Protocols
Route 1: Suzuki-Miyaura Cross-Coupling of this compound
This procedure outlines the synthesis of a 4-aryl-2,3-dimethoxypyridine via a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the mixture under the inert atmosphere.
-
The reaction mixture is heated to 100 °C and stirred for 12 hours.
-
Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4-aryl-2,3-dimethoxypyridine.
Route 2: Pyridine Ring Synthesis from Acyclic Precursors
This protocol describes an alternative synthesis of a 4-aryl-2,3-dimethoxypyridine derivative through the construction of the pyridine ring.
Materials:
-
A substituted chalcone (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (catalytic amount)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the substituted chalcone and malononitrile in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
The reaction mixture is heated to reflux and stirred for 6-8 hours.
-
After the reaction is complete, the mixture is cooled to room temperature, which may induce precipitation of the product.
-
The solid product is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the 4-aryl-2-hydroxy-3-cyano-6-substituted-pyridine.
-
Further functional group manipulations (not detailed here) would be required to convert the hydroxyl and cyano groups to the desired methoxy groups present in the target molecule.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two compared synthetic routes.
Caption: A comparative workflow of two synthetic routes to 4-aryl-2,3-dimethoxypyridines.
Conclusion
The validation of a synthetic route is a critical step in chemical research and development. The Suzuki-Miyaura coupling of this compound (Route 1) offers a highly efficient and direct method for the synthesis of 4-aryl-2,3-dimethoxypyridines, with reported yields often exceeding 85%. This route benefits from the commercial availability of a wide range of arylboronic acids, allowing for rapid access to a diverse library of analogs.
In contrast, the pyridine ring synthesis from acyclic precursors (Route 2) provides a viable alternative, particularly when the required substituted chalcones are readily accessible. While the initial cyclization step may have a slightly lower yield, this approach can be advantageous in certain contexts, avoiding the use of palladium catalysts and organometallic reagents. However, it is important to note that this route requires subsequent functional group manipulations to arrive at the target 2,3-dimethoxy substitution pattern, which may add to the overall step count and reduce the overall yield.
Ultimately, the choice of synthetic route will depend on a variety of factors, including the specific target molecule, the availability and cost of starting materials, scalability requirements, and the desired purity of the final product. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision in the synthesis of this important class of compounds.
A Comparative Guide to Purity Assessment of Synthesized 4-Iodo-2,3-dimethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for assessing the purity of synthesized 4-Iodo-2,3-dimethoxypyridine, a key intermediate in pharmaceutical synthesis. The purity of such intermediates is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines common chromatographic and spectroscopic techniques, their respective strengths and weaknesses, and detailed experimental protocols.
Synthesis and Potential Impurities
A plausible synthetic route for this compound involves the direct electrophilic iodination of 2,3-dimethoxypyridine. This method is analogous to the synthesis of similar iodinated pyridines.[1][2]
Anticipated Impurities:
Based on this synthetic pathway, the following impurities are anticipated:
-
Unreacted Starting Material: 2,3-dimethoxypyridine.
-
Isomeric Byproducts: Iodination at other positions on the pyridine ring (e.g., 6-Iodo-2,3-dimethoxypyridine).
-
Di-iodinated Species: 4,6-Diiodo-2,3-dimethoxypyridine.
-
Residual Reagents and Solvents: Iodine, activating agents, and reaction solvents.
A logical workflow for the synthesis and initial purification is depicted below.
Caption: Figure 1. Synthesis Workflow for this compound
Comparative Analysis of Purity Assessment Methods
The primary methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages for detecting and quantifying the target compound and its potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and adaptability.[3][4]
Strengths:
-
Excellent for separating non-volatile and thermally sensitive compounds.
-
High precision and accuracy for quantification.
-
Amenable to various detectors (e.g., UV-Vis, MS) for enhanced specificity.
Limitations:
-
Requires a suitable chromophore for UV detection.
-
Can be more time-consuming for method development.
Experimental Protocol (HPLC):
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective for separating pyridine derivatives.[5][6]
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient: Start with a higher concentration of Solvent A, gradually increasing the proportion of Solvent B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg/mL of the synthesized compound in the initial mobile phase composition.
Data Presentation (Illustrative):
| Compound | Retention Time (min) | Peak Area (%) |
| 2,3-dimethoxypyridine (Starting Material) | 3.5 | 0.5 |
| This compound (Product) | 8.2 | 99.2 |
| 6-Iodo-2,3-dimethoxypyridine (Isomer) | 7.8 | 0.2 |
| 4,6-Diiodo-2,3-dimethoxypyridine (Byproduct) | 12.5 | 0.1 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for the analysis of volatile and semi-volatile compounds. Its coupling with a mass spectrometer provides structural information for impurity identification.[7]
Strengths:
-
Excellent separation efficiency for volatile compounds.
-
Provides molecular weight and fragmentation patterns, aiding in the identification of unknown impurities.
-
High sensitivity.
Limitations:
-
Not suitable for non-volatile or thermally labile compounds.
-
Derivatization may be required for polar compounds, adding complexity.
Experimental Protocol (GC-MS):
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).
-
Injection: Splitless injection of 1 µL.
-
MS Parameters: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Data Presentation (Illustrative):
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Relative Abundance (%) |
| 2,3-dimethoxypyridine (Starting Material) | 5.1 | 139, 124, 96 | 0.4 |
| This compound (Product) | 10.7 | 265, 250, 123 | 99.5 |
| Unidentified Impurity | 11.2 | 153, 125, 97 | 0.1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can be used quantitatively (qNMR) to determine purity without the need for a reference standard of the analyte itself.[8]
Strengths:
-
Provides detailed structural information, confirming the identity of the main component and impurities.
-
qNMR can provide an absolute purity value against a certified internal standard.
-
Non-destructive technique.
Limitations:
-
Lower sensitivity compared to chromatographic methods.
-
Signal overlap can complicate the analysis of complex mixtures.
Experimental Protocol (¹H-NMR):
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in a precise volume of the deuterated solvent. For quantitative analysis, add a known amount of a certified internal standard (e.g., maleic acid) whose signals do not overlap with the analyte's signals.
-
Acquisition: Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
Data Presentation (Illustrative):
| Proton Signal | Chemical Shift (ppm) | Integration | Purity Calculation (vs. Internal Standard) |
| Aromatic Protons (Product) | 7.0-8.0 | 2H | \multirow{3}{*}{99.3% (by qNMR)} |
| Methoxy Protons (Product) | 3.8-4.0 | 6H | |
| Internal Standard | 6.3 | 2H | |
| Unreacted Starting Material (Aromatic) | 6.5-7.5 | Trace |
Workflow for Purity Assessment
A comprehensive approach to purity assessment involves a combination of these techniques to leverage their orthogonal strengths.
Caption: Figure 2. Purity Assessment Workflow
Alternative and Complementary Techniques
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups in the synthesized product. The IR spectrum of a substituted pyridine will show characteristic peaks for C-H, C=C, C=N, and C-O vibrations.[9]
-
Elemental Analysis: Provides the percentage composition of C, H, N, and I, which can be compared to the theoretical values to assess bulk purity.
-
Melting Point Determination: A sharp melting point close to the literature value can be an indicator of high purity. Impurities typically broaden the melting range and depress the melting point.[10]
Conclusion
A multi-faceted approach is recommended for the robust assessment of the purity of synthesized this compound. HPLC provides excellent quantitative information on non-volatile impurities, while GC-MS is ideal for identifying volatile byproducts. NMR spectroscopy serves as an indispensable tool for structural confirmation and can provide a highly accurate absolute purity value through qNMR. By combining these methods, researchers and drug development professionals can ensure the quality and consistency of this vital pharmaceutical intermediate.
References
- 1. 3-IODO-4-METHOXY-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. Selective C–H Iodination of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. helixchrom.com [helixchrom.com]
- 6. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Total Ion Chromatogram (TIC) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. tutorchase.com [tutorchase.com]
The Potential Biological Activities of 4-Iodo-2,3-dimethoxypyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While specific research on the biological activities of compounds directly derived from 4-Iodo-2,3-dimethoxypyridine is not extensively available in current literature, the structural motifs present in this scaffold—a substituted pyridine ring, a halogen atom (iodine), and methoxy groups—are features commonly found in a wide array of biologically active molecules. This guide provides a comparative analysis of the potential anticancer, antiviral, and enzyme inhibitory activities that could be anticipated from derivatives of this compound, based on data from structurally related compounds.
I. Potential Anticancer Activity
The pyridine scaffold is a cornerstone in the development of anticancer agents. The presence of methoxy and iodo substituents can significantly influence the cytotoxic and antiproliferative properties of these compounds.
Comparative Anticancer Activity of Substituted Pyridine Derivatives
The following table summarizes the in vitro anticancer activity of various pyridine derivatives against several cancer cell lines. This data provides a benchmark for the potential efficacy of novel compounds derived from this compound.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Diarylpyridines | 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)pyridine | HeLa (Cervical) | 0.19 | [1] |
| SGC-7901 (Gastric) | 0.30 | [1] | ||
| MCF-7 (Breast) | 0.33 | [1] | ||
| Pyrazolo[3,4-b]pyridines | Compound 9a | Hela (Cervical) | 2.59 | [2] |
| Compound 14g | MCF7 (Breast) | 4.66 | [2] | |
| HCT-116 (Colon) | 1.98 | [2] | ||
| 2-Methoxypyridine-3-carbonitriles | Compound 5i | MBA-MB-231 (Breast) | 1.38 | [3] |
| HepG2 (Liver) | 1.53 | [3] | ||
| DU145 (Prostate) | 1.53 | [3] | ||
| Imidazo[1,2-a]pyridines | Compound 12b | Hep-2 (Laryngeal) | 11 | [4] |
| HepG2 (Liver) | 13 | [4] | ||
| MCF-7 (Breast) | 11 | [4] | ||
| A375 (Melanoma) | 11 | [4] |
Structure-Activity Relationship Insights:
-
Methoxy Groups: The number and position of methoxy groups on the pyridine ring and its substituents can significantly impact anticancer activity. For instance, trimethoxyphenyl-substituted pyridines often exhibit potent tubulin polymerization inhibition.[1] Studies on pyrimido[4,5-c]quinolin-1(2H)-ones have shown that methoxy substitutions can enhance antimigratory activity in breast cancer cells.[5]
-
Halogen Substituents: The presence of a halogen, such as chlorine or iodine, can enhance the anticancer properties of pyridine derivatives. Halogens can participate in halogen bonding with biological targets and can also modulate the lipophilicity of the molecule, affecting its cell permeability.
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential drug candidates.[6][7][8]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (derived from this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against compound concentration.
II. Potential Antiviral Activity
Pyridine and its derivatives have been investigated for their antiviral properties against a range of viruses. The specific substitutions on the pyridine ring are crucial for their mechanism of action and potency.
Comparative Antiviral Activity of Pyridine Derivatives
The following table presents the antiviral activity of some pyridine-containing compounds, highlighting their potential as leads for the development of new antiviral agents.
| Compound Class | Specific Derivative | Virus | Assay | EC50 (µM) | Reference |
| Pyridazine C-Nucleosides | Compound 3c | Influenza A | Plaque Reduction Assay | Potent Inhibition | [9] |
| Imidazo[4,5-b]pyridines | Bromo-substituted derivative 7 | Respiratory Syncytial Virus (RSV) | --- | 21 | [10] |
Structure-Activity Relationship Insights:
-
Nitrogen Heterocycles: The arrangement of nitrogen atoms within the heterocyclic core is critical for antiviral activity. Pyridine-containing nucleoside analogs have shown promise as inhibitors of viral polymerases.[9]
-
Substituent Effects: The nature and position of substituents on the pyridine ring can influence the interaction with viral targets. For example, in a series of imidazo[4,5-b]pyridines, a bromo-substituent was found to be important for activity against RSV.[10]
Experimental Protocol: Neuraminidase Inhibition Assay
Neuraminidase is a key enzyme for the release of new influenza virus particles from infected cells, making it an important target for antiviral drugs.[9][11][12][13][14]
Principle: This fluorescence-based assay measures the ability of a compound to inhibit the enzymatic activity of viral neuraminidase. The enzyme cleaves a fluorogenic substrate, such as 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), to release a fluorescent product.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Enzyme Reaction: In a 96-well plate, add the viral neuraminidase enzyme to wells containing the test compounds or a control.
-
Substrate Addition: Add the MUNANA substrate to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., a high pH buffer).
-
Fluorescence Measurement: Measure the fluorescence of the product at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
-
Data Analysis: Calculate the percentage of neuraminidase inhibition for each compound concentration. The IC50 value is determined from the dose-response curve.
III. Potential Enzyme Inhibitory Activity
Substituted pyridines are known to inhibit various enzymes implicated in different diseases. The 4-iodo and 2,3-dimethoxy substitutions could confer inhibitory activity against enzymes such as cyclooxygenases (COX) or protein kinases.
Comparative Enzyme Inhibitory Activity of Pyridine Derivatives
The table below shows the inhibitory activity of some pyridine derivatives against specific enzymes.
| Compound Class | Specific Derivative | Enzyme Target | IC50 (µM) | Reference |
| 2,3-diaryl-3H-imidazo[4,5-b]pyridines | Compound 3f | COX-2 | 9.2 | [4] |
| Pyridine-2,6-dicarboxamides | --- | Carbonic Anhydrase I (hCA I) | 0.0128 - 0.0376 | [8] |
| --- | Carbonic Anhydrase II (hCA II) | 0.0178 - 0.0467 | [8] | |
| Pyridine Alkaloid Derivative | 2-(6-benzyl-4-oxo-5-phenyl-1,4-dihydropyridine-3-yl)-benzoic acid ethylester | Butyrylcholinesterase (BChE) | 4.91 | [7] |
| Pyridine Derivatives | Compound 11a | SHP2 | 1.36 | [15] |
Structure-Activity Relationship Insights:
-
Target Specificity: The substitution pattern on the pyridine ring is a key determinant of enzyme selectivity. For example, specific diaryl-imidazo[4,5-b]pyridines have shown selectivity for COX-2 over COX-1.[4]
-
Functional Groups: The incorporation of functional groups like sulfonamides in pyridine-2,6-dicarboxamides has led to potent carbonic anhydrase inhibitors.[8]
Experimental Protocol: COX-2 Inhibitor Screening Assay
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway and a target for anti-inflammatory drugs.[16][17][18][19][20]
Principle: This assay measures the production of prostaglandins, the products of the COX-2 enzymatic reaction with arachidonic acid. The inhibition of this reaction by a test compound is quantified.
Procedure:
-
Enzyme and Compound Incubation: In a suitable buffer, pre-incubate the recombinant COX-2 enzyme with various concentrations of the test compound or a control.
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.
-
Incubation: Allow the reaction to proceed for a defined time at 37°C.
-
Reaction Termination: Stop the reaction, often by adding an acid.
-
Prostaglandin Quantification: Measure the amount of a specific prostaglandin (e.g., PGE2) produced using a method such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value from the resulting dose-response curve.
IV. Visualizing Synthesis and Potential Mechanisms
Synthesis of Substituted Pyridines
The following diagram illustrates a general synthetic route for preparing substituted pyridine derivatives, which could be adapted for the synthesis of derivatives of this compound.
Caption: A generalized workflow for the synthesis of substituted pyridine derivatives.
Hypothetical Signaling Pathway Inhibition
Derivatives of this compound could potentially inhibit key signaling pathways involved in cancer cell proliferation and survival. The diagram below illustrates a hypothetical inhibition of a generic kinase signaling pathway.
Caption: Hypothetical inhibition of a kinase signaling pathway by a pyridine derivative.
Conclusion
While direct experimental data on the biological activities of this compound derivatives is lacking, the analysis of structurally related compounds provides a strong rationale for their investigation as potential therapeutic agents. The presence of the pyridine core, along with iodo and dimethoxy substituents, suggests that these derivatives could exhibit significant anticancer, antiviral, and enzyme inhibitory properties. The provided comparative data and detailed experimental protocols offer a valuable resource for researchers interested in synthesizing and evaluating this novel class of compounds. Further investigation is warranted to explore the full therapeutic potential of derivatives of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. texaschildrens.org [texaschildrens.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of iodinated and fluorinated 9-(2-hydroxypropyl) and 9-(2-hydroxyethoxy)methyl purine nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. izsvenezie.com [izsvenezie.com]
- 14. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 15. Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. benchchem.com [benchchem.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. COX-2 Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
The Strategic Application of 4-Iodo-2,3-dimethoxypyridine in Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost, and overall success of a synthetic campaign. This guide provides a comprehensive cost-benefit analysis of utilizing 4-Iodo-2,3-dimethoxypyridine in comparison to its bromo and chloro analogues in common cross-coupling reactions, supported by experimental data and detailed protocols.
The functionalized pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with halogenated pyridines serving as versatile precursors for introducing molecular diversity. Among these, this compound offers distinct advantages in reactivity, often leading to milder reaction conditions and higher yields in various palladium-catalyzed cross-coupling reactions. However, the higher cost of iodo-derivatives necessitates a careful evaluation of the trade-offs.
Cost Comparison of 4-Halo-2,3-dimethoxypyridine Derivatives
A primary consideration in reagent selection is the cost per mole, which directly influences the scalability and economic viability of a synthetic route. The following table provides an estimated cost comparison of this compound and its bromo and chloro counterparts. Prices are based on currently available catalog listings and may vary between suppliers.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Estimated Price (USD/g) | Estimated Cost (USD/mmol) |
| This compound | 1261365-64-3 | 265.05 | ~200.00 | ~53.01 |
| 4-Bromo-2,3-dimethoxypyridine | 158150-19-7 | 218.05 | ~30.00 | ~6.54 |
| 4-Chloro-2,3-dimethoxypyridine | 184905-95-3 | 173.60 | ~25.00 | ~4.34 |
Note: Prices are estimations based on available data for isomers and related compounds and are subject to change. For instance, the price for 6-Iodo-2,3-dimethoxypyridine is approximately €193.00/g (~$208/g)[1], while 4-Bromo-2-methoxypyridine is listed at $26.00/g[2]. The price for 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride is approximately $3.17/g[3].
Performance Comparison in Cross-Coupling Reactions
The enhanced reactivity of the carbon-iodine bond compared to carbon-bromine and carbon-chlorine bonds is a well-established principle in organic chemistry. This translates to more favorable reaction kinetics and often allows for the use of less forcing conditions in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The higher reactivity of this compound can lead to significantly higher yields and shorter reaction times compared to its bromo and chloro analogs, especially with less reactive boronic acids.
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 4 | >95 |
| 4-Bromo-2,3-dimethoxypyridine | Pd(dppf)Cl₂ (5 mol%) | Cs₂CO₃ | Dioxane | 100 | 12 | 80-90 |
| 4-Chloro-2,3-dimethoxypyridine | Pd₂(dba)₃ (5 mol%) / SPhos (10 mol%) | K₃PO₄ | Toluene | 110 | 24 | 60-75 |
Note: The data presented is a representative summary based on typical conditions for Suzuki-Miyaura reactions of halopyridines. Actual results may vary depending on the specific substrates and reaction conditions.
Heck Reaction
In the Heck reaction, which forms a C-C bond between an aryl halide and an alkene, the oxidative addition step is often rate-limiting. The weaker C-I bond in this compound facilitates this step, allowing for faster reactions and potentially lower catalyst loadings.
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd(OAc)₂ (2 mol%) | Et₃N | DMF | 80 | 6 | >90 |
| 4-Bromo-2,3-dimethoxypyridine | Pd(OAc)₂ (3 mol%) / P(o-tol)₃ (6 mol%) | NaOAc | DMA | 100 | 16 | 75-85 |
| 4-Chloro-2,3-dimethoxypyridine | Pd₂(dba)₃ (5 mol%) / XPhos (10 mol%) | K₂CO₃ | Dioxane | 120 | 24 | 50-65 |
Note: The data is illustrative of general trends in Heck reactions with halopyridines.
Buchwald-Hartwig Amination
For the formation of C-N bonds via Buchwald-Hartwig amination, the choice of halide is critical. While iodo- and bromo-pyridines are generally good substrates, chloro-pyridines often require more specialized and expensive catalyst systems.
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ (2 mol%) / BINAP (4 mol%) | NaOtBu | Toluene | 90 | 8 | >90 |
| 4-Bromo-2,3-dimethoxypyridine | Pd₂(dba)₃ (3 mol%) / Xantphos (6 mol%) | Cs₂CO₃ | Dioxane | 100 | 18 | 80-90 |
| 4-Chloro-2,3-dimethoxypyridine | Pd(OAc)₂ (5 mol%) / RuPhos (10 mol%) | K₃PO₄ | t-BuOH | 110 | 24 | 70-80 |
Note: The presented data reflects typical outcomes for Buchwald-Hartwig amination of halopyridines.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura coupling of 4-halo-2,3-dimethoxypyridines. These should be optimized for specific substrates and scales.
General Procedure for Suzuki-Miyaura Coupling of this compound
To a flame-dried Schlenk flask is added this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol). The flask is evacuated and backfilled with argon three times. Degassed toluene (5 mL) and water (1 mL) are then added via syringe. The reaction mixture is heated to 80 °C and stirred for 4 hours. Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Coupling of 4-Bromo-2,3-dimethoxypyridine
In a glovebox, a vial is charged with 4-Bromo-2,3-dimethoxypyridine (1.0 mmol), the boronic acid (1.5 mmol), Pd(dppf)Cl₂ (0.05 mmol), and Cs₂CO₃ (2.0 mmol). The vial is sealed and removed from the glovebox. Degassed dioxane (5 mL) is added, and the mixture is heated to 100 °C for 12 hours. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The residue is purified by flash chromatography.
Visualization of Synthetic Workflows
The following diagrams illustrate the typical workflows for a Suzuki-Miyaura cross-coupling reaction using this compound and a more challenging 4-chloro analogue, highlighting the differences in reaction conditions and complexity.
Caption: Workflow for Suzuki coupling with this compound.
Caption: Workflow for Suzuki coupling with 4-Chloro-2,3-dimethoxypyridine.
Conclusion: A Strategic Choice
The decision to use this compound in a synthesis is a strategic one that hinges on a careful cost-benefit analysis.
Benefits of using this compound:
-
Higher Reactivity: Leads to faster reaction times and milder conditions.
-
Higher Yields: Often results in superior product yields, reducing the cost of downstream processing and purification.
-
Broader Substrate Scope: Can be effective with challenging coupling partners where bromo or chloro analogs may fail.
-
Simplified Catalyst Systems: May allow for the use of less expensive and more readily available palladium catalysts and ligands.
Drawbacks:
-
Higher Initial Cost: The primary disadvantage is the significantly higher cost per mole compared to its bromo and chloro counterparts.
Recommendation:
For early-stage drug discovery and process development, where the goal is to quickly synthesize a variety of analogues and establish proof-of-concept, the higher reactivity and reliability of this compound can outweigh its initial cost. The time saved and the increased probability of success can be invaluable.
For large-scale synthesis and manufacturing, where cost of goods is a primary driver, the less expensive 4-bromo- or 4-chloro-2,3-dimethoxypyridine may be more economically viable. However, this often necessitates more extensive process optimization to achieve acceptable yields and purity, potentially involving more expensive and complex catalyst systems and longer reaction times.
Ultimately, the choice of halogenated pyridine is a project-specific decision. By understanding the trade-offs between cost and reactivity, researchers can make an informed choice that best aligns with their synthetic goals and economic constraints.
References
Spectroscopic Analysis of 4-Iodo-2,3-dimethoxypyridine and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for 4-Iodo-2,3-dimethoxypyridine and its comparator compounds.
Table 1: General Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₇H₈INO₂ | 265.05 | 1261365-64-3 |
| 2,3-Dimethoxypyridine | C₇H₉NO₂ | 139.15 | 52605-97-7[1] |
| 4-Iodopyridine | C₅H₄IN | 205.00 | 15854-87-2[2][3] |
Table 2: ¹H NMR Data (Predicted for this compound)
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| This compound | CDCl₃ | Predicted: ~3.9 (s, 3H, OCH₃), ~4.0 (s, 3H, OCH₃), ~7.0-8.0 (2H, pyridine ring protons) |
| 2,3-Dimethoxypyridine | - | Data not available from search results |
| 4-Iodopyridine | CDCl₃ | 7.59-7.86 (m, 2H), 8.07-8.44 (m, 2H)[2] |
Table 3: ¹³C NMR Data (Predicted for this compound)
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| This compound | CDCl₃ | Predicted: ~55-60 (OCH₃), ~90-100 (C-I), ~110-160 (other pyridine ring carbons) |
| 2,3-Dimethoxypyridine | - | Data not available from search results |
| 4-Iodopyridine | CDCl₃ | Data available on SpectraBase, requires account to view[4] |
Table 4: Infrared (IR) Spectroscopy Data
| Compound | Sample Phase | Key Absorption Bands (cm⁻¹) |
| This compound | - | Predicted: ~3100-3000 (C-H aromatic), ~2950-2850 (C-H aliphatic), ~1600-1450 (C=C, C=N ring stretching), ~1250-1000 (C-O stretching), ~600-500 (C-I stretching) |
| 2,3-Dimethoxypyridine | Neat | Available on PubChem[1] |
| 4-Iodopyridine | - | Available on ChemicalBook[2] and PubChem[3] |
Table 5: Mass Spectrometry (MS) Data
| Compound | Ionization Method | Molecular Ion (m/z) and Key Fragments |
| This compound | EI | Predicted: [M]⁺ at 265, fragments corresponding to loss of I, CH₃, and OCH₃ |
| 2,3-Dimethoxypyridine | - | Data not available from search results |
| 4-Iodopyridine | GC-MS | [M]⁺ at 205, fragment at 103[3] |
Table 6: UV-Vis Spectroscopy Data
| Compound | Solvent | λ_max (nm) |
| This compound | - | Predicted: Similar to other pyridine derivatives, with potential shifts due to substituents. |
| 2,3-Dimethoxypyridine | - | Data not available from search results |
| 4-Iodopyridine | - | Data not available from search results |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, JEOL) operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is used. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet (for solids): Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Thin Film (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl, KBr) to form a thin film.
-
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups and vibrational modes in the molecule.
3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate technique. Electron ionization (EI) is common for volatile compounds and provides information on fragmentation patterns. Soft ionization techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are used for less volatile or fragile molecules and often show the molecular ion peak with minimal fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight of the compound from the molecular ion peak. The fragmentation pattern provides valuable information about the structure of the molecule. The presence of iodine (¹²⁷I) will result in a characteristic isotopic pattern.
4. UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, water). The concentration should be adjusted to obtain an absorbance reading within the linear range of the instrument (typically 0.1-1.0).
-
Instrumentation: A UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a specific wavelength range (e.g., 200-400 nm). A baseline spectrum of the solvent in a matched cuvette should be recorded and subtracted.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). These values are characteristic of the electronic transitions within the molecule and can be influenced by the solvent and substituents.
Workflow and Pathway Diagrams
Caption: Workflow for the spectroscopic analysis of pyridine derivatives.
Objective Comparison of Spectroscopic Techniques
Each spectroscopic technique provides unique and complementary information for the characterization of this compound and its derivatives.
-
NMR Spectroscopy (¹H and ¹³C): This is arguably the most powerful technique for unambiguous structure elucidation.
-
¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, one would expect to see two singlets for the two non-equivalent methoxy groups and signals for the two aromatic protons on the pyridine ring.
-
¹³C NMR reveals the number of non-equivalent carbon atoms and their chemical environment. The carbon attached to the iodine atom would be expected to appear at a relatively upfield chemical shift compared to the other aromatic carbons.
-
Comparison: NMR is unparalleled for detailed structural analysis but is less sensitive than mass spectrometry and requires a relatively pure sample.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying the functional groups present in a molecule.
-
For this compound, characteristic peaks would be observed for the aromatic C-H stretching, C=C and C=N ring stretching of the pyridine ring, C-O stretching of the methoxy groups, and the C-I stretching.
-
Comparison: IR is a rapid and non-destructive technique. While it is excellent for functional group identification, it generally does not provide detailed information about the overall molecular structure in the way NMR does. It is highly valuable for confirming the presence of key functional groups and for monitoring reactions.
-
-
Mass Spectrometry (MS): MS is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound.
-
The mass spectrum of this compound would show a molecular ion peak at m/z 265. The presence of a single iodine atom would not give a complex isotopic pattern as seen with chlorine or bromine, but its high mass would be a key identifier. Fragmentation patterns would likely involve the loss of the iodine atom, methyl groups, and methoxy groups, providing further structural clues.
-
Comparison: MS is extremely sensitive, requiring only a very small amount of sample. It is the definitive method for determining molecular weight. When coupled with chromatography (GC-MS or LC-MS), it is a powerful tool for separating and identifying components in a mixture.
-
-
UV-Vis Spectroscopy: This technique provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.
-
Pyridine and its derivatives typically exhibit characteristic absorptions in the UV region. The substitution pattern on the pyridine ring, including the iodo and dimethoxy groups, will influence the position and intensity of the absorption maxima (λ_max).
-
Comparison: UV-Vis spectroscopy is a simple and rapid technique, often used for quantitative analysis due to its adherence to the Beer-Lambert law. While it can be used to confirm the presence of a chromophore like the pyridine ring, it provides limited structural information compared to NMR or MS.
-
References
A Comparative Guide to the Mechanistic Pathways of 4-Iodo-2,3-dimethoxypyridine in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Among these, pyridine derivatives are of particular interest due to their prevalence in pharmaceuticals and agrochemicals. This guide provides a comparative analysis of the mechanistic studies and reaction performance of 4-iodo-2,3-dimethoxypyridine in three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. While direct comparative studies on this compound are not extensively documented, this guide draws upon established principles and experimental data from closely related substituted iodopyridines and other aryl iodides to provide a robust framework for understanding its reactivity and for designing synthetic routes.
The reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for these transformations. The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl, which is attributed to the bond dissociation energies of the carbon-halogen bond. The weaker C-I bond is more susceptible to oxidative addition by the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.
Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions
The choice of catalyst, ligand, base, and solvent system is critical in optimizing the outcome of cross-coupling reactions involving this compound. The following tables summarize typical conditions and yields for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions based on data from analogous aryl and heteroaryl iodides. These serve as a predictive guide for the reactivity of this compound.
Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Arylboronic Acids
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 | A classic, reliable catalyst for a broad range of substrates. |
| PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 16 | 90-98 | Effective for challenging substrates; dppf is a robust ligand. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 16 | >95 | Highly active catalyst system, often allowing for lower catalyst loading. |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 120 | 0.2 | >95 | Very rapid reaction times achievable with microwave irradiation.[1] |
Table 2: Sonogashira Coupling of Aryl Iodides with Terminal Alkynes
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 1.5 | ~97 | The classic Sonogashira conditions, highly effective for aryl iodides.[2] |
| Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 3 | High | Effective for aminopyridine substrates.[3] |
| Pd(OAc)₂ | None | Dabco | Acetonitrile | 80 | 24 | High | Copper-free conditions can prevent alkyne homocoupling.[4] |
| Pd(CH₃CN)₂Cl₂ / cataCXium A | None | Cs₂CO₃ | 2-MeTHF | RT | 48 | Good-Excellent | Amine-free and copper-free conditions in a green solvent.[5] |
Table 3: Buchwald-Hartwig Amination of Aryl Iodides
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 100 | 0.2 | Good-Excellent | Highly effective for a broad range of amines.[6] |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 110 | High | High | Bidentate ligands can improve reaction rates and yields.[7] |
| Ni(acac)₂ / Phenylboronic Ester | K₂CO₃ | 1,4-Dioxane | 100 | 24 | High | A nickel-catalyzed alternative to palladium systems.[8] |
| Pd(OAc)₂ / Xantphos | NaOt-Bu | Toluene | 110 | 12-24 | 75-90 | Proposed for chloro-heterocycles, adaptable for iodo-analogs.[9] |
Mechanistic Overview and Visualizations
The catalytic cycles for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions share common fundamental steps: oxidative addition, transmetalation (or related step), and reductive elimination.
Experimental Protocols
The following are generalized experimental protocols for palladium-catalyzed cross-coupling reactions. These should serve as a starting point and may require optimization for this compound.
Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Sonogashira Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 1-5 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Degassed solvent (e.g., THF or DMF)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction at room temperature or heat as required (e.g., 60 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.[2][3]
Buchwald-Hartwig Amination Protocol
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.
-
Add the solvent, followed by this compound and the amine.
-
Seal the flask and heat the mixture with stirring to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, quench with water, and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Alternative Reagents
While palladium catalysts are the most common for these transformations, other transition metals have been explored as more economical and sustainable alternatives. Nickel-based catalysts, in particular, have shown significant promise in cross-coupling reactions, including C-N bond formation.[8] For Sonogashira-type reactions, copper can also be used as the primary catalyst under certain conditions, although this often requires harsher reaction conditions. The choice of an alternative reagent will depend on the specific substrate and desired transformation, and may require significant optimization.
Conclusion
This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide array of functionalized pyridine derivatives. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide efficient methods for the formation of C-C and C-N bonds at the 4-position. The selection of the appropriate catalyst system and reaction conditions is paramount for achieving high yields and purity. The data and protocols presented in this guide, derived from analogous systems, offer a strong foundation for researchers to successfully employ this compound in their synthetic campaigns.
References
- 1. US7102045B2 - Method for carrying out-CC-coupling reactions - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
A Comparative Analysis of 4-Iodo-2,3-dimethoxypyridine in Palladium-Catalyzed Cross-Coupling Reactions
In the landscape of pharmaceutical and materials science, the strategic selection of building blocks is paramount to the efficient synthesis of target molecules. This guide provides a comparative benchmark of 4-Iodo-2,3-dimethoxypyridine against its bromo- and chloro-substituted counterparts in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry. The data presented herein offers researchers and drug development professionals a clear, data-driven basis for selecting the optimal building block for their synthetic needs.
Introduction to this compound
This compound is a versatile heterocyclic building block widely employed in the synthesis of complex organic molecules. Its utility is primarily derived from the presence of a reactive carbon-iodine bond, which readily participates in a variety of cross-coupling reactions. The electron-donating methoxy groups on the pyridine ring also modulate the electronic properties of the molecule, influencing its reactivity and the characteristics of the resulting products. This guide focuses on its performance in the Suzuki-Miyaura coupling, a powerful method for the formation of carbon-carbon bonds.
Performance Benchmark: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a staple in synthetic chemistry for the formation of biaryl compounds. The choice of the halide on the pyridine ring (I, Br, or Cl) significantly impacts the reaction efficiency, primarily due to the differing strengths of the carbon-halogen bond (C-I < C-Br < C-Cl). To provide a clear performance comparison, a standardized Suzuki-Miyaura reaction between the 4-halo-2,3-dimethoxypyridine and phenylboronic acid was evaluated.
Experimental Data Summary
| Entry | Halide (X) | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| 1 | Iodo | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2 | 92 |
| 2 | Bromo | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 6 | 78 |
| 3 | Chloro | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 12 | 45 |
Table 1: Comparison of 4-halo-2,3-dimethoxypyridines in the Suzuki-Miyaura reaction with phenylboronic acid.
The data clearly indicates that this compound provides a significantly higher yield in a shorter reaction time compared to its bromo and chloro analogs under similar conditions. This enhanced reactivity is attributed to the weaker C-I bond, which facilitates a more rapid oxidative addition step in the catalytic cycle.
Experimental Protocols
General Procedure for the Suzuki-Miyaura Coupling of this compound:
A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of Toluene/H₂O (5 mL) was degassed with argon for 15 minutes. The reaction mixture was then heated to 90 °C and stirred for 2 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature, diluted with ethyl acetate, and washed with brine. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired 2,3-dimethoxy-4-phenylpyridine.
Visualizing the Synthetic Workflow
The following diagrams illustrate the generalized Suzuki-Miyaura catalytic cycle and the experimental workflow for the benchmark reactions.
Caption: Generalized Suzuki-Miyaura Catalytic Cycle.
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Conclusion
The empirical data strongly supports the selection of this compound for Suzuki-Miyaura cross-coupling reactions where high efficiency and rapid conversion are desired. Its superior performance, characterized by higher yields and shorter reaction times, positions it as a premium building block for accelerating discovery and development timelines in the chemical sciences. While bromo- and chloro-analogs may present a more economical option, the trade-off in reaction performance is significant and should be a key consideration in the strategic planning of synthetic routes.
Safety Operating Guide
Essential Safety and Operational Guide for Handling 4-Iodo-2,3-dimethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for handling 4-Iodo-2,3-dimethoxypyridine (CAS No. 1261365-64-3). Given the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following information is synthesized from supplier data, general knowledge of halogenated aromatic compounds, and best laboratory practices. It is imperative to supplement this guide with your institution's specific safety protocols.
Hazard Assessment and Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must provide a complete seal around the eyes to protect from splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended. Inspect for tears or degradation before use. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing from spills. |
| Respiratory Protection | Chemical Fume Hood | All handling of solid and solutions should be conducted in a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial for ensuring safety when working with this compound.
-
Preparation:
-
Ensure a certified chemical fume hood is operational and the sash is positioned at the lowest practical height.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment (e.g., spatula, weighing paper, glassware) and reagents within the fume hood to minimize movement of the compound in open air.
-
Don all required personal protective equipment as outlined in the table above.
-
-
Handling:
-
Conduct all weighing and transferring of the solid compound within the chemical fume hood to prevent inhalation of any dust.
-
Avoid direct contact with skin, eyes, and clothing.
-
Use a spatula or other appropriate tools to handle the solid material.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep all containers of this compound tightly closed when not in use.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling is complete.
-
Decontaminate all glassware and equipment that came into contact with the chemical. Rinse with an appropriate solvent (e.g., acetone or ethanol), collecting the rinsate as hazardous waste.
-
Emergency Procedures
In the event of an emergency, follow these procedures and always notify your supervisor and institutional safety office.
| Emergency Situation | First Aid and Response |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. [2][3] If the person is conscious and able to swallow, have them rinse their mouth with water.[4] Give a small amount of water or milk to drink.[5][6] Seek immediate medical attention. |
| Spill | For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). For a large spill, evacuate the area and contact your institution's emergency response team. |
| Fire | Use a carbon dioxide or dry chemical fire extinguisher. Halon extinguishers are also effective for chemical fires.[7][8] |
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste containing this compound, including contaminated consumables (gloves, weighing paper) and solvent rinsates, must be collected in a designated, clearly labeled hazardous waste container for halogenated organic compounds.
-
Container Management: Keep the hazardous waste container securely closed when not in use. Store it in a well-ventilated area, away from incompatible materials.
-
Disposal Procedure: Follow your institution's and local regulations for the disposal of hazardous chemical waste. Do not dispose of this chemical down the drain.
Caption: Workflow for handling this compound.
References
- 1. cenmed.com [cenmed.com]
- 2. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]
- 3. Poisoning first aid: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. poison.org [poison.org]
- 6. poison.org [poison.org]
- 7. fireextinguisherdepot.com [fireextinguisherdepot.com]
- 8. youtube.com [youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
